Spinorphin
描述
heptapeptide which is a potent inhibitor of enkephalin-degrading enzymes from the spinal cord or brain; does not show inhibitory activity toward enkephalin-degrading enzymes from kidney or blood; member of the opioid hemorphin family
Structure
2D Structure
属性
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H64N8O10/c1-23(2)19-31(46)39(56)50-37(25(5)6)43(60)51-36(24(3)4)42(59)49-34(20-27-14-16-29(55)17-15-27)44(61)53-18-10-13-35(53)41(58)48-33(40(57)52-38(26(7)54)45(62)63)21-28-22-47-32-12-9-8-11-30(28)32/h8-9,11-12,14-17,22-26,31,33-38,47,54-55H,10,13,18-21,46H2,1-7H3,(H,48,58)(H,49,59)(H,50,56)(H,51,60)(H,52,57)(H,62,63)/t26-,31+,33+,34+,35+,36+,37+,38+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIFNVGZIMFBQB-DYDSHOKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H64N8O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160105 | |
| Record name | Spinorphin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
877.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137201-62-8 | |
| Record name | Spinorphin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137201628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spinorphin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spinorphin: A Technical Overview of its Sequence, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spinorphin, an endogenous heptapeptide, has garnered significant interest within the scientific community for its multifaceted role as a modulator of the opioid and other signaling systems. This document provides a comprehensive technical overview of this compound, detailing its amino acid sequence, its inhibitory effects on enkephalin-degrading enzymes, and its interactions with various receptors. We present quantitative data on its biochemical activity, outline key experimental methodologies for its study, and visualize its known signaling pathways. This guide serves as a foundational resource for researchers and professionals engaged in the exploration of novel analgesics and anti-inflammatory agents.
Core Identity of this compound
This compound is a non-classical opioid peptide belonging to the hemorphin family. Its primary structure is a single chain of seven amino acids.
Amino Acid Sequence
The amino acid sequence of this compound, first isolated from bovine spinal cord, is Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT) .[1][2][3][4][5] This sequence is crucial for its biological activity, with the Tyr-Pro-Trp motif being particularly important for its selective binding to opioid receptors.[3]
Biochemical Activity and Quantitative Data
This compound's primary mechanism of action is the inhibition of several enkephalin-degrading enzymes, thereby potentiating the effects of endogenous enkephalins.[1][4] It also directly interacts with other receptor systems.
| Enzyme/Receptor Target | Activity | Quantitative Data (IC50/Ki) | Reference |
| Aminopeptidase N (APN) | Inhibition | Data not available in search results | [1][3] |
| Dipeptidyl Peptidase III (DPP3) | Inhibition | Data not available in search results | [1][3] |
| Angiotensin-Converting Enzyme (ACE) | Inhibition | Data not available in search results | [1][3] |
| Neutral Endopeptidase (NEP) | Inhibition | Data not available in search results | [1][3] |
| P2X3 Receptor | Antagonist | Data not available in search results | [1] |
| FP1 Receptor | Weak Partial Agonist/Antagonist | Data not available in search results | [1] |
| N-formylpeptide Receptor (FPR) | Antagonist | Data not available in search results | [1] |
Key Experimental Protocols
The study of this compound involves a variety of standard biochemical and pharmacological assays. Below are generalized methodologies for commonly performed experiments.
Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs
This method is widely used for the synthesis of this compound and its derivatives.
Workflow:
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Protocol:
-
Resin Preparation: Start with a suitable solid support, such as Rink Amide resin.
-
First Amino Acid Coupling: Couple the C-terminal amino acid, Fmoc-Thr(tBu)-OH, to the resin using a coupling agent like HBTU/DIPEA.
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF.
-
Sequential Coupling: Sequentially couple the remaining Fmoc-protected amino acids (Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Val-OH, Fmoc-Leu-OH) following the deprotection and coupling cycle.
-
Final Deprotection: Remove the final N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (tBu, Boc) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the synthesized peptide using mass spectrometry and, if necessary, nuclear magnetic resonance (NMR).
Enzyme Inhibition Assay (General Protocol)
To determine the inhibitory activity of this compound against enkephalin-degrading enzymes.
Workflow:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chemical Behavior and Bioactive Properties of this compound Conjugated to 5,5′-Dimethyl- and 5,5′-Diphenylhydantoin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CAS 137201-62-8: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C45H64N8O10 | CID 3081832 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Discovery and Isolation of Spinorphin from Bovine Spinal Cord: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of spinorphin, an endogenous heptapeptide first identified in the bovine spinal cord. This compound has garnered significant interest within the scientific community for its role as a potent inhibitor of enkephalin-degrading enzymes, suggesting its potential as a therapeutic agent in pain management and inflammatory conditions. This document details the biochemical properties of this compound, its inhibitory activities, and a reconstructed putative protocol for its isolation, based on the original research published in the early 1990s.
Introduction
This compound, with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr, is a non-classical opioid peptide belonging to the hemorphin family.[1] It was first isolated from the bovine spinal cord and identified as an endogenous regulator of enkephalinases, the enzymes responsible for the degradation of enkephalins.[2][3] By inhibiting these enzymes, this compound effectively enhances and prolongs the analgesic effects of endogenous enkephalins.
Biochemical Properties and Activity
This compound's primary mechanism of action is the inhibition of several key enzymes involved in the breakdown of enkephalins.[1] This inhibitory action potentiates the natural pain-relief pathways in the central nervous system.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the inhibitory activity of this compound against various enkephalin-degrading enzymes purified from monkey brain, as reported in the foundational research.
| Enzyme | IC50 (μg/mL) |
| Aminopeptidase | 3.3[2] |
| Dipeptidyl Aminopeptidase | 1.4[2] |
| Angiotensin-Converting Enzyme | 2.4[2] |
| Enkephalinase (Neprilysin) | 10[2] |
Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
While the full, detailed experimental protocol from the original discovery papers by Nishimura and Hazato (1993) is not publicly available in its entirety, this section presents a reconstructed, putative protocol based on the available abstracts and standard methodologies for neuropeptide isolation from that period.
Disclaimer: This protocol is a hypothetical reconstruction and should be adapted and optimized based on modern laboratory practices and available equipment.
Tissue Preparation and Homogenization
-
Starting Material: Bovine spinal cord.
-
Procedure:
-
Obtain fresh bovine spinal cords and immediately freeze them in liquid nitrogen to prevent enzymatic degradation.
-
Thaw the tissue and homogenize it in a suitable buffer (e.g., an acidic buffer to inhibit protease activity) using a mechanical homogenizer.
-
Maintain a low temperature (e.g., on ice) throughout the homogenization process.
-
Centrifugation and Extraction
-
Procedure:
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) to pellet cellular debris.
-
Collect the supernatant, which contains the soluble peptides, including this compound.
-
Further, process the supernatant to precipitate larger proteins, for instance, by using acid precipitation (e.g., with trifluoroacetic acid) or ultrafiltration.
-
Chromatographic Purification
A multi-step chromatographic approach is essential for isolating a specific peptide like this compound to a high degree of purity.
-
Step 1: Gel Filtration Chromatography
-
Purpose: To separate molecules based on their size.
-
Putative Method:
-
Apply the extracted supernatant to a gel filtration column (e.g., Sephadex G-50).
-
Elute with an appropriate buffer.
-
Collect fractions and assay for inhibitory activity against a target enkephalin-degrading enzyme to identify the fractions containing this compound.
-
-
-
Step 2: Ion-Exchange Chromatography
-
Purpose: To separate molecules based on their net charge.
-
Putative Method:
-
Pool the active fractions from the gel filtration step.
-
Apply the pooled sample to an ion-exchange column (e.g., CM-cellulose or DEAE-cellulose, depending on the isoelectric point of this compound).
-
Elute the bound peptides using a salt gradient (e.g., a linear gradient of NaCl).
-
Collect fractions and again, assay for inhibitory activity.
-
-
-
Step 3: High-Performance Liquid Chromatography (HPLC)
-
Purpose: To achieve high-resolution separation for final purification.
-
Putative Method:
-
Subject the active fractions from the ion-exchange chromatography to reverse-phase HPLC (RP-HPLC).
-
Use a C18 column and a gradient of an organic solvent (e.g., acetonitrile) in water with an ion-pairing agent (e.g., trifluoroacetic acid).
-
Monitor the elution profile at a specific wavelength (e.g., 214 nm for the peptide bond and 280 nm for the aromatic tyrosine and tryptophan residues).
-
Collect the peak corresponding to this compound.
-
-
Structure Determination and Characterization
-
Procedure:
-
Amino Acid Analysis: Determine the amino acid composition of the purified peptide.
-
Edman Degradation: Sequence the purified peptide to determine the primary amino acid sequence.
-
Mass Spectrometry: Confirm the molecular weight of the purified peptide.
-
Mandatory Visualizations
Experimental Workflow
Caption: Putative experimental workflow for the isolation of this compound.
This compound's Mechanism of Action
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [this compound, a new inhibitor of enkephalin-degrading enzymes derived from the bovine spinal cord] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as an endogenous inhibitor of enkephalin-degrading enzymes: roles in pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Spinorphin: An Endogenous Regulator of Enkephalin Signaling – A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Enkephalins are critical endogenous opioid peptides in the modulation of pain and inflammation, but their therapeutic potential is limited by rapid enzymatic degradation. The discovery of endogenous inhibitors of these enzymes, known as enkephalinases, has opened new avenues for analgesic and anti-inflammatory drug development. This technical guide provides a comprehensive overview of spinorphin (Leu-Val-Val-Tyr-Pro-Trp-Thr), a heptapeptide isolated from the bovine spinal cord, and its role as a potent endogenous inhibitor of multiple enkephalin-degrading enzymes.[1][2] We detail its mechanism of action, present quantitative inhibitory data, and provide standardized protocols for the key in vitro and in vivo experiments that have defined its function. This document serves as a resource for researchers investigating the therapeutic potential of modulating the enkephalinergic system.
The Enkephalinergic System and its Regulation
The perception of pain is a complex process modulated by various endogenous systems, with the enkephalinergic system playing a pivotal role.[3][4] Enkephalins, such as Leu-enkephalin and Met-enkephalin, are neurotransmitters that bind to opioid receptors in the central and peripheral nervous systems to produce analgesic and anti-inflammatory effects.[4][5] This action is naturally short-lived, as a class of enzymes known as enkephalinases rapidly hydrolyzes these peptides, terminating their signal.[6][7] The primary enzymes responsible for this degradation are:
-
Neutral Endopeptidase (NEP; EC 3.4.24.11): Also known as neprilysin or enkephalinase, this zinc-dependent metalloprotease cleaves enkephalins at the Gly-Phe bond.[8]
-
Aminopeptidase N (APN; EC 3.4.11.2): This enzyme removes the N-terminal tyrosine residue from enkephalins.[9][10]
-
Dipeptidyl Peptidase III (DPP3; EC 3.4.14.4): This exopeptidase cleaves dipeptides from the N-terminus of its substrates.[10]
-
Angiotensin-Converting Enzyme (ACE; EC 3.4.15.1): While primarily known for its role in the renin-angiotensin system, ACE also contributes to enkephalin degradation.[2]
Inhibiting these enzymes prevents the breakdown of enkephalins, thereby prolonging their analgesic effects and offering a therapeutic strategy for pain management that leverages the body's own pain-control mechanisms.[5]
Discovery and Characterization of this compound
This compound was discovered and isolated from bovine spinal cord tissue as an endogenous factor capable of inhibiting enkephalin-degrading activity.[1][11] Structural analysis revealed it to be the heptapeptide Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT).[2][11] It is a member of the hemorphin family of peptides, which are derived from hemoglobin.[10] Subsequent studies confirmed that this compound is a multi-target inhibitor, acting on several key enkephalinases.[9]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT) |
| Molecular Formula | C₄₅H₆₄N₈O₁₀ |
| Average Molecular Mass | 877.0 g/mol |
| Origin | Endogenous, Bovine Spinal Cord |
| Classification | Hemorphin, Enkephalinase Inhibitor |
Mechanism of Action: Multi-Target Enzyme Inhibition
This compound exerts its biological effects by directly inhibiting the catalytic activity of several enkephalin-degrading enzymes. This inhibition effectively shields enkephalins from degradation, increasing their local concentration at opioid receptors and enhancing their signaling duration. The inhibitory profile of this compound is broad, targeting the major pathways of enkephalin metabolism.
Quantitative Inhibition Data
The potency of this compound has been quantified against several purified enkephalinases. The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are key metrics for evaluating its efficacy. Data from studies using enzymes purified from monkey brain tissue are summarized below.
Table 2: Inhibitory Potency of this compound Against Enkephalin-Degrading Enzymes
| Enzyme Target | Source | Potency Metric | Value | Reference |
| Dipeptidyl Peptidase III (DPP3) | Monkey Brain | Kᵢ | 0.51 µM (5.1 x 10⁻⁷ M) | [1] |
| Dipeptidyl Aminopeptidase (DPP3) | Monkey Brain | IC₅₀ | 1.4 µg/mL | [11][12] |
| Angiotensin-Converting Enzyme (ACE) | Monkey Brain | IC₅₀ | 2.4 µg/mL | [11][12] |
| Aminopeptidase (APN) | Monkey Brain | IC₅₀ | 3.3 µg/mL | [11][12] |
| Enkephalinase (NEP) | Monkey Brain | IC₅₀ | 10.0 µg/mL | [11][12] |
Note: IC₅₀ values are dependent on substrate concentration, while Kᵢ represents the intrinsic binding affinity of the inhibitor.
Enkephalin Signaling Pathway and this compound's Role
The diagram below illustrates the enkephalinergic synapse, the degradation of enkephalins by NEP and APN, and the protective mechanism conferred by this compound.
Figure 1: Enkephalin Signaling and Inhibition by this compound
Key Experimental Protocols and Evidence
The function of this compound as an enkephalinase inhibitor has been established through rigorous in vitro and in vivo experimentation. This section provides detailed, standardized methodologies for replicating these foundational assays.
In Vitro Assay: Determining Enkephalinase Inhibitory Activity
The potency of an inhibitor is determined by measuring the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitory compound. Fluorometric assays are commonly used due to their high sensitivity.
This protocol is a generalized procedure for determining the IC₅₀ of this compound against an enkephalinase like NEP or APN using a fluorogenic substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Enzyme Stock: Reconstitute purified NEP or APN enzyme in assay buffer to a known concentration. Keep on ice.
-
Substrate Stock: Prepare a high-concentration stock of a fluorogenic substrate (e.g., an MCA-linked peptide for NEP or a p-nitroanilide-linked substrate for APN) in a suitable solvent like DMSO.[8]
-
Inhibitor (this compound) Stock: Prepare a high-concentration stock solution of this compound in assay buffer. Perform a serial dilution to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
-
Assay Procedure:
-
Set up a 96-well microplate. For each this compound concentration, prepare triplicate wells.
-
Include "No Inhibitor" (0% inhibition) controls containing only enzyme and substrate.
-
Include "No Enzyme" (100% inhibition) controls containing only substrate and buffer to measure background fluorescence.
-
To each test well, add:
-
50 µL of Assay Buffer.
-
10 µL of the appropriate this compound dilution.
-
20 µL of the enzyme working solution.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the substrate working solution to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate into a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation/emission wavelengths for the chosen substrate (e.g., Ex/Em = 330/430 nm for an Abz-based NEP substrate).[13]
-
-
Data Analysis:
-
For each concentration, calculate the initial reaction velocity (V) by determining the slope of the linear portion of the fluorescence vs. time plot.
-
Normalize the velocities by expressing them as a percentage of the "No Inhibitor" control velocity.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value, which is the concentration of this compound that produces 50% inhibition.[5][14]
-
Figure 2: Workflow for In Vitro Enzyme Inhibition Assay
In Vivo Assays: Demonstrating Analgesic and Anti-Allodynic Effects
The physiological relevance of this compound's enkephalinase inhibition is demonstrated in vivo by its ability to produce analgesia and potentiate the effects of exogenously administered enkephalins.[15] Standard rodent pain models are used for this purpose.
This protocol assesses mechanical sensitivity (allodynia), a common symptom of neuropathic pain. This compound has been shown to inhibit allodynia induced by intrathecal nociceptin.[15]
-
Animal Acclimation:
-
Use adult male mice or rats. House them in a temperature- and light-controlled environment with ad libitum access to food and water.
-
On the day of testing, place animals in individual transparent acrylic chambers on top of an elevated wire mesh floor.
-
Allow animals to acclimate to the testing environment for at least 30-60 minutes before beginning the experiment.[16]
-
-
Drug Administration:
-
Administer this compound, Leu-enkephalin, a combination of both, or a vehicle control via the desired route (e.g., intrathecal or intracerebroventricular).
-
Allow sufficient time for the compounds to take effect (e.g., 15-30 minutes) before testing.
-
-
Testing Procedure (Up-Down Method):
-
A set of calibrated von Frey filaments (e.g., ranging from 0.02 to 6 g) is used. These filaments apply a specific, reproducible force when bent.[16][17]
-
Begin testing with a mid-range filament (e.g., 0.4 g or 4.31 handle number).
-
Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause a slight buckling, and hold for 3-5 seconds.[17]
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
If there is a positive response, the next filament tested is of a lower force. If there is no response, the next filament tested is of a higher force.
-
The pattern of responses is recorded, and the 50% withdrawal threshold is calculated using the formula described by Chaplan et al. (1994). This threshold is a measure of mechanical sensitivity.
-
-
Data Analysis:
-
Compare the 50% withdrawal thresholds between treatment groups (e.g., vehicle vs. This compound, enkephalin vs. enkephalin + this compound) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
An increase in the withdrawal threshold indicates an anti-allodynic or analgesic effect.
-
Figure 3: Workflow for In Vivo Mechanical Allodynia Assay
Broader Physiological Roles and Therapeutic Potential
Beyond its direct role in potentiating enkephalin-mediated analgesia, this compound has demonstrated other significant physiological effects.
-
Anti-Inflammatory Activity: this compound has been shown to inhibit the functions of polymorphonuclear neutrophils (PMNs) and suppress inflammatory responses in animal models, suggesting it acts as an endogenous anti-inflammatory regulator.[1]
-
Novel Pain Pathways: Studies indicate that this compound can block nociceptive responses that are insensitive to morphine, suggesting it may be effective for types of pain that are resistant to traditional opioids.[1][18] This effect may be related to its activity as an antagonist of the P2X₃ receptor.[2]
These multifaceted actions make this compound and its analogs compelling candidates for the development of novel therapeutics. By enhancing the body's natural pain- and inflammation-control systems, this compound-based drugs could offer a powerful alternative to conventional opioids, potentially with a more favorable side-effect profile.
Conclusion
This compound is a well-characterized endogenous peptide that functions as a multi-target inhibitor of the enzymes responsible for enkephalin degradation. Its ability to protect and thereby potentiate the analgesic and anti-allodynic effects of endogenous enkephalins has been firmly established through both in vitro enzymatic assays and in vivo behavioral models.[15][19] The data strongly support its role as a key neuromodulator in pain and inflammation pathways. For drug development professionals, this compound represents a promising lead structure for a new class of analgesics that work by modulating the endogenous opioid system, offering a potential path to effective pain management with a reduced risk of the side effects associated with direct opioid receptor agonists. Further research into the structure-activity relationship of this compound analogs could yield even more potent and selective enkephalinase inhibitors.
References
- 1. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 3. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new fluorometric assay for neutral endopeptidase (EC 3.4.24.11) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. courses.edx.org [courses.edx.org]
- 6. ajrconline.org [ajrconline.org]
- 7. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. Neprilysin Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 9. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 10. mdpi.com [mdpi.com]
- 11. content.abcam.com [content.abcam.com]
- 12. [this compound, a new inhibitor of enkephalin-degrading enzymes derived from the bovine spinal cord] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 16. 2.10. Von Frey Test to Estimate Mechanical Allodynia [bio-protocol.org]
- 17. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 18. Complete inhibition of purinoceptor agonist-induced nociception by this compound, but not by morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. abcam.cn [abcam.cn]
Spinorphin as a P2X3 Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinorphin, an endogenous heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr), has emerged as a subject of significant interest in the field of nociception and pain management.[1] Initially identified as an inhibitor of enkephalin-degrading enzymes, subsequent research has revealed its potent and selective antagonistic activity at the P2X3 receptor, a key player in pain signaling pathways.[1] P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons, and their activation is implicated in various chronic pain conditions, including inflammatory and neuropathic pain.[2][3] This technical guide provides an in-depth overview of this compound's role as a P2X3 receptor antagonist, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular and experimental frameworks.
Quantitative Data: this compound and its Analogs as P2X3 Receptor Antagonists
The antagonistic potency of this compound and its synthetic analogs against the human P2X3 receptor has been quantified, primarily through two-electrode voltage clamp assays on Xenopus oocytes expressing the recombinant receptor. The data underscores the remarkable potency of the parent peptide and provides insights into the structure-activity relationship of this class of compounds.
| Compound/Analog | Sequence | IC50 (pM) | % Inhibition at 100 nM | Notes |
| This compound | Leu-Val-Val-Tyr-Pro-Trp-Thr | 8.3 | 98 ± 2 | Potent and non-competitive antagonist. |
| Analog 1 | Ala-Val-Val-Tyr-Pro-Trp-Thr | - | 95 ± 3 | N-terminal Leucine substitution. |
| Analog 2 | Leu-Ala-Val-Tyr-Pro-Trp-Thr | - | 88 ± 5 | Valine at position 2 substituted with Alanine. |
| Analog 3 | Leu-Val-Ala-Tyr-Pro-Trp-Thr | - | 85 ± 6 | Valine at position 3 substituted with Alanine. |
| Analog 4 | Leu-Val-Val-Ala-Pro-Trp-Thr | - | 82 ± 7 | Tyrosine at position 4 substituted with Alanine. |
| Analog 5 | Leu-Val-Val-Tyr-Ala-Trp-Thr | - | 25 ± 4 | Proline at position 5 substituted with Alanine. |
| Analog 6 | Leu-Val-Val-Tyr-Pro-Ala-Thr | - | 15 ± 3 | Tryptophan at position 6 substituted with Alanine. |
| Analog 7 | Leu-Val-Val-Tyr-Pro-Trp-Ala | - | Enhancing effect | Threonine at position 7 substituted with Alanine. |
Experimental Protocols
The characterization of this compound's P2X3 antagonist activity relies on precise and well-defined experimental protocols. The following section details the methodology for the two-electrode voltage clamp (TEVC) assay, a cornerstone technique in this research.
Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus laevis Oocytes
This method allows for the electrophysiological analysis of ion channels, such as the P2X3 receptor, expressed in the membrane of Xenopus oocytes.
1. Oocyte Preparation and cRNA Injection:
-
Mature female Xenopus laevis frogs are anesthetized, and a small incision is made to surgically remove a portion of the ovary.
-
Oocytes are manually defolliculated after treatment with collagenase to remove the follicular layer.
-
Stage V-VI oocytes are selected and injected with cRNA encoding the human P2X3 receptor using a microinjection pipette.
-
Injected oocytes are incubated for 2-4 days at 16-18°C in a Barth's solution supplemented with antibiotics to allow for receptor expression.
2. Electrophysiological Recording:
-
An oocyte expressing P2X3 receptors is placed in a recording chamber continuously perfused with a standard frog Ringer's solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl2, 10 mM HEPES, pH 7.2).
-
Two glass microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a holding potential (typically -60 mV).
-
The P2X3 receptor is activated by applying its agonist, ATP (typically at a concentration that elicits a submaximal response, e.g., EC50), via the perfusion system. This results in an inward current.
-
To test the antagonistic effect of this compound, the oocyte is pre-incubated with varying concentrations of this compound for a defined period before the co-application of this compound and ATP.
-
The inhibition of the ATP-induced current by this compound is measured, and the data is used to generate a concentration-response curve to calculate the IC50 value.
3. Data Analysis:
-
The peak inward current in the presence and absence of the antagonist is measured.
-
The percentage of inhibition is calculated for each concentration of the antagonist.
-
The concentration-response data are fitted to a logistical equation to determine the IC50, which is the concentration of the antagonist that produces 50% of the maximal inhibition.
Mandatory Visualizations
P2X3 Receptor Signaling Pathway and Inhibition by this compound
Caption: P2X3 receptor activation by ATP and its inhibition by this compound.
Experimental Workflow for P2X3 Receptor Antagonist Screening
Caption: Workflow for screening P2X3 receptor antagonists using TEVC.
References
Spinorphin: A Comprehensive Technical Guide on its Biological Functions and Physiological Role
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spinorphin, an endogenous heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr), has emerged as a significant neuromodulator with a multifaceted physiological profile.[1][2] Isolated initially from bovine spinal cord, its primary mechanism of action involves the inhibition of enkephalin-degrading enzymes, thereby potentiating endogenous opioid signaling.[1][3] Beyond its influence on the opioid system, this compound exhibits a range of biological activities, including antinociceptive, anti-inflammatory, and anticonvulsant effects.[3][4][5] This technical guide provides an in-depth overview of the biological functions and physiological roles of this compound, presenting key quantitative data, detailed experimental methodologies for its study, and visual representations of its signaling pathways and experimental workflows.
Introduction
Enkephalins, a class of endogenous opioid peptides, play a crucial role in pain modulation.[1] However, their therapeutic potential is limited by their rapid degradation by various peptidases.[1] The discovery of endogenous inhibitors of these enkephalin-degrading enzymes, such as this compound, has opened new avenues for analgesic and anti-inflammatory drug development.[1][3] this compound, a non-classical opioid peptide of the hemorphin family, acts as a regulator of enkephalinases, including aminopeptidase N (APN), neutral endopeptidase (NEP), angiotensin-converting enzyme (ACE), and dipeptidyl peptidase III (DPP3).[3][6] This guide will delve into the intricate mechanisms through which this compound exerts its physiological effects, providing a valuable resource for researchers and professionals in the field.
Quantitative Data
The following tables summarize the key quantitative data related to this compound's inhibitory activity and receptor interactions.
Table 1: Inhibitory Activity of this compound against Enkephalin-Degrading Enzymes
| Enzyme | Source | IC50 | Ki | Reference |
| Aminopeptidase | Monkey Brain | 3.3 µg/mL | - | [2] |
| Dipeptidyl Aminopeptidase | Monkey Brain | 1.4 µg/mL | - | [2] |
| Angiotensin-Converting Enzyme (ACE) | Monkey Brain | 2.4 µg/mL | - | [2] |
| Enkephalinase (Neprilysin) | Monkey Brain | 10 µg/mL | - | [2] |
| Dipeptidyl Peptidase III (DPP3) | Monkey Brain | - | 5.1 x 10⁻⁷ M | [1] |
Table 2: Receptor Interaction Profile of this compound
| Receptor | Species | Assay Type | Activity | IC50 / pIC50 | Reference |
| P2X3 | Human | Two-electrode voltage clamp | Antagonist | 8.3 pM / 11 | [6][7] |
| FPR1 | Human | - | Antagonist | pIC50 = 4.3 | [7] |
| FPR1 | Mouse | - | Partial Agonist/Antagonist | pEC50 = 3.9 | [7] |
Signaling Pathways
This compound's physiological effects are mediated through distinct signaling pathways. Its primary mechanism involves the potentiation of endogenous opioid signaling by inhibiting the degradation of enkephalins. Additionally, it directly interacts with other receptor systems, notably the P2X3 receptor.
Potentiation of Endogenous Opioid Signaling
By inhibiting enkephalin-degrading enzymes, this compound increases the bioavailability of enkephalins in the synaptic cleft. These enkephalins then bind to and activate opioid receptors (mu, delta, and kappa), which are G-protein coupled receptors (GPCRs). Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of ion channel activity, resulting in a hyperpolarization of the neuronal membrane and reduced neuronal excitability. This cascade of events underlies the antinociceptive effects of this compound.[8][9]
P2X3 Receptor Antagonism
This compound acts as a potent and non-competitive antagonist of the P2X3 receptor, an ATP-gated ion channel predominantly expressed on nociceptive sensory neurons.[6][10] By blocking the P2X3 receptor, this compound prevents ATP-mediated depolarization of these neurons, thereby inhibiting the transmission of pain signals.[11] This mechanism contributes to its analgesic properties, particularly in chronic pain states.[4] Furthermore, this compound has been shown to inhibit depolarization- and capsaicin-induced increases in intracellular calcium concentrations in dorsal root ganglion neurons, a key process in nociceptive signaling.[6]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological functions of this compound.
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)
This model is used to assess the in vivo anti-inflammatory activity of a compound.[1][2][4][7][12]
-
Animals: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Measure the basal volume of the right hind paw of each animal using a plethysmometer.
-
Administer this compound or the vehicle control intraperitoneally or intravenously.
-
After a predetermined time (e.g., 30 minutes), inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
-
Intravenous Pentylenetetrazole (ivPTZ) Seizure Test (Anticonvulsant Activity)
This test is used to evaluate the potential anticonvulsant properties of a compound.[3][11][13]
-
Animals: Male Swiss albino mice.
-
Procedure:
-
Acclimatize animals and then restrain them in a suitable holder.
-
Administer this compound or the vehicle control intravenously or intracerebroventricularly.
-
After a specific time, infuse a 0.5% solution of pentylenetetrazole (PTZ) into the tail vein at a constant rate (e.g., 0.2 mL/min).
-
Observe the animals for the onset of different seizure phases: myoclonic jerks, generalized clonic seizures, and tonic-clonic seizures.
-
Record the time to the onset of each seizure phase.
-
The anticonvulsant effect is determined by a significant increase in the latency to the onset of seizures compared to the control group.
-
Neutrophil Chemotaxis Assay (Anti-inflammatory Activity)
This in vitro assay assesses the effect of a compound on the directed migration of neutrophils towards a chemoattractant.[5][14][15][16][17]
-
Materials: Isolated human or murine neutrophils, chemoattractant (e.g., fMLP), Boyden chamber or similar chemotaxis system.
-
Procedure:
-
Isolate neutrophils from fresh blood using density gradient centrifugation.
-
Pre-incubate the neutrophils with different concentrations of this compound or vehicle control.
-
Place the chemoattractant solution in the lower compartment of the Boyden chamber.
-
Place the neutrophil suspension in the upper compartment, separated from the lower compartment by a microporous membrane.
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a specific duration (e.g., 60-90 minutes).
-
After incubation, remove the membrane, fix, and stain the cells that have migrated to the lower side of the membrane.
-
Quantify the number of migrated cells by microscopy.
-
A reduction in the number of migrated cells in the this compound-treated groups compared to the control indicates an inhibitory effect on chemotaxis.
-
Two-Electrode Voltage Clamp (TEVC) Assay (Receptor Function)
This electrophysiological technique is used to study the function of ion channels, such as the P2X3 receptor, expressed in Xenopus oocytes.[18][19][20][21][22]
-
Materials: Xenopus laevis oocytes, cRNA encoding the receptor of interest (e.g., human P2X3), two-electrode voltage clamp setup.
-
Procedure:
-
Prepare and inject the cRNA into the oocytes.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply the agonist (e.g., ATP) to activate the receptors and record the resulting current.
-
To test the effect of this compound, co-apply it with the agonist or pre-apply it before the agonist.
-
A reduction in the agonist-induced current in the presence of this compound indicates an antagonistic effect.
-
Experimental Workflows
The following diagrams illustrate logical workflows for assessing the antinociceptive and anti-inflammatory properties of this compound.
Conclusion
This compound is a promising endogenous peptide with significant potential for therapeutic development. Its dual action as an inhibitor of enkephalin-degrading enzymes and a direct antagonist of the P2X3 receptor provides a unique and powerful mechanism for pain and inflammation modulation. The detailed information on its quantitative properties, signaling pathways, and experimental methodologies presented in this guide serves as a comprehensive resource for furthering our understanding of this intriguing molecule and accelerating its translation into novel therapeutic strategies. Further research into its downstream signaling cascades and in vivo efficacy in various disease models will be crucial in fully elucidating its therapeutic potential.
References
- 1. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 2. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. MLK3 regulates fMLP-stimulated neutrophil motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits membrane depolarization- and capsaicin-induced intracellular calcium signals in rat primary nociceptive dorsal root ganglion neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. This compound, an endogenous inhibitor of enkephalin-degrading enzymes, potentiates leu-enkephalin-induced anti-allodynic and antinociceptive effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 12. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multifactorial assessment of neutrophil chemotaxis efficiency from a drop of blood - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 19. multichannelsystems.com [multichannelsystems.com]
- 20. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
Investigating the Anti-inflammatory Properties of Spinorphin: A Technical Guide
Abstract
Spinorphin, an endogenous heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr), has demonstrated significant anti-inflammatory properties, positioning it as a molecule of interest for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory mechanisms, supported by quantitative data from key experimental studies. Detailed experimental protocols for assessing its activity are provided, along with visualizations of the implicated signaling pathways and experimental workflows to facilitate further research and development.
Introduction
This compound, first isolated from bovine spinal cord, is a non-classical opioid peptide belonging to the hemorphin family.[1][2] Its primary recognized biological function is the inhibition of enkephalin-degrading enzymes, including aminopeptidase N (APN), dipeptidyl peptidase III (DPP3), angiotensin-converting enzyme (ACE), and neutral endopeptidase (NEP).[2] Beyond its role in the modulation of the endogenous opioid system, this compound exhibits direct anti-inflammatory effects, primarily through its interaction with neutrophils, key cellular mediators of acute inflammation.[3][4] This guide delves into the molecular mechanisms and experimental evidence supporting the anti-inflammatory potential of this compound.
Mechanism of Action
This compound's anti-inflammatory activity is attributed to two principal mechanisms:
-
Inhibition of Enkephalin-Degrading Enzymes: By inhibiting the degradation of enkephalins, this compound potentiates the analgesic and anti-inflammatory effects of these endogenous opioid peptides.[5][6]
-
Antagonism of the N-formylpeptide Receptor 1 (FPR1): this compound acts as a specific antagonist at the FPR1 on neutrophils.[3] This receptor is activated by N-formyl peptides like N-formylmethionyl-leucyl-phenylalanine (fMLF), which are potent chemoattractants released by bacteria and damaged tissues. By blocking fMLF binding, this compound inhibits neutrophil activation and recruitment to sites of inflammation.[3][4]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from in vitro studies investigating the inhibitory effects of this compound on fMLF-stimulated neutrophil functions.
Table 1: Inhibition of fMLF-Induced Neutrophil Chemotaxis
| Concentration of this compound | Inhibition of Chemotaxis | Reference |
| 10 µM | Significant inhibition | [4][7] |
Table 2: Inhibition of fMLF-Induced Superoxide Anion (O₂⁻) Generation
| Concentration of this compound | Inhibition of O₂⁻ Generation | Reference |
| 100 µM | Significant inhibition | [4][7] |
Table 3: Inhibition of fMLF-Induced Exocytosis of Granule Enzymes
| Concentration of this compound | Enzyme | Inhibition of Release | Reference |
| 100 µM | β-glucuronidase | Significant inhibition | [4][7] |
| 100 µM | Collagenase | Significant inhibition | [4][7] |
Signaling Pathways
This compound's antagonism of the FPR1 receptor on neutrophils interrupts the downstream signaling cascades initiated by fMLF. While direct studies on this compound's modulation of these pathways are limited, based on the known fMLF signaling, it is hypothesized that this compound's action would lead to the inhibition of key inflammatory pathways such as the p38 MAPK and NF-κB pathways.
Caption: fMLF-induced signaling cascade in neutrophils and the inhibitory point of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
fMLF-Induced Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This protocol outlines the procedure for assessing the effect of this compound on neutrophil migration towards an fMLF gradient.[8]
Materials:
-
Human neutrophils isolated from fresh peripheral blood
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pore size)
-
fMLF (N-Formylmethionyl-leucyl-phenylalanine)
-
This compound
-
Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Bovine Serum Albumin (BSA)
-
Microplate reader
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from heparinized venous blood of healthy donors using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Cell Preparation: Resuspend the isolated neutrophils in HBSS containing 0.1% BSA to a final concentration of 2 x 10⁶ cells/mL.
-
Assay Setup:
-
Add fMLF (chemoattractant) to the lower wells of the Boyden chamber at a final concentration of 10 nM in HBSS with 0.1% BSA.
-
In the upper wells, add the neutrophil suspension. For the test group, pre-incubate the neutrophils with varying concentrations of this compound (e.g., 1-100 µM) for 15 minutes at 37°C before adding them to the chamber.
-
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for 60-90 minutes.
-
Cell Migration Assessment: After incubation, remove the membrane. Fix, stain (e.g., with Diff-Quik), and mount the membrane on a microscope slide.
-
Quantification: Count the number of neutrophils that have migrated through the membrane to the lower side in several high-power fields using a light microscope.
-
Data Analysis: Express the results as the mean number of migrated cells per field ± SEM. Calculate the percentage inhibition of chemotaxis by this compound compared to the control (fMLF alone).
Caption: Experimental workflow for the fMLF-induced neutrophil chemotaxis assay.
Carrageenan-Induced Paw Edema in Rodents
This in vivo protocol is a standard model for evaluating the anti-inflammatory activity of compounds.[9][10][11]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in sterile saline)
-
This compound
-
Plethysmometer
-
Calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer or calipers.
-
Compound Administration: Administer this compound intraperitoneally (i.p.) or intravenously (i.v.) at various doses. The control group receives the vehicle.
-
Induction of Inflammation: After 30 minutes of compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each group at each time point compared to the baseline. Determine the percentage inhibition of edema by this compound relative to the control group.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Conclusion and Future Directions
This compound presents a compelling profile as an endogenous anti-inflammatory peptide. Its dual mechanism of action, involving both the potentiation of the enkephalinergic system and the direct inhibition of neutrophil activation via FPR1 antagonism, makes it a promising candidate for further investigation. The data presented in this guide provide a solid foundation for its anti-inflammatory effects.
Future research should focus on:
-
In vivo efficacy: Conducting comprehensive dose-response studies of this compound in various animal models of inflammation, including the carrageenan-induced paw edema model, to establish its therapeutic potential.
-
Signaling Pathway Elucidation: Directly investigating the modulatory effects of this compound on the p38 MAPK and NF-κB signaling pathways in neutrophils to confirm the hypothesized mechanism of action.
-
Cytokine Modulation: Quantifying the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in inflammatory settings.
-
Pharmacokinetics and Stability: Characterizing the pharmacokinetic profile and in vivo stability of this compound to inform potential therapeutic applications.
By addressing these research areas, a more complete understanding of this compound's anti-inflammatory properties can be achieved, paving the way for its potential development as a novel anti-inflammatory therapeutic.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The endogenous opioid this compound blocks fMet-Leu-Phe-induced neutrophil chemotaxis by acting as a specific antagonist at the N-formylpeptide receptor subtype FPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibitory effects of this compound, a novel endogenous regulator, on chemotaxis, O2- generation, and exocytosis by N-formylmethionyl-leucyl-phenylalanine (FMLP)-stimulated neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 11. inotiv.com [inotiv.com]
Early Research on the Anticonvulsant Potential of Spinorphin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinorphin, an endogenous heptapeptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT), was first isolated from the bovine spinal cord.[1] Early research into its biological functions primarily identified it as a potent inhibitor of several enkephalin-degrading enzymes, including aminopeptidase N (APN), dipeptidyl peptidase III (DPP3), angiotensin-converting enzyme (ACE), and neutral endopeptidase (NEP).[1][2] This inhibitory action suggests that this compound may play a role in modulating the endogenous opioid system by preventing the breakdown of enkephalins, which are known to have neuromodulatory effects. While direct early evidence of the anticonvulsant properties of unmodified this compound is limited, its role as an enkephalinase inhibitor provides a strong rationale for its potential in seizure control. This technical guide summarizes the foundational knowledge and theoretical frameworks surrounding the early investigation of this compound's anticonvulsant potential.
Core Mechanism of Action: Enkephalinase Inhibition
The primary mechanism through which this compound is hypothesized to exert anticonvulsant effects is by increasing the synaptic lifespan of endogenous enkephalins.[3][4] Enkephalins are opioid peptides that can modulate neuronal excitability. By inhibiting the enzymes responsible for their degradation, this compound effectively elevates the levels of these peptides in the synaptic cleft, leading to a potentiation of their natural anticonvulsant actions.[3][4]
dot
Figure 1: this compound's indirect anticonvulsant action via enkephalinase inhibition.
Potential Direct Mechanisms of Action
While the enkephalinase inhibition pathway is the most supported hypothesis, this compound has also been identified as an antagonist of the P2X3 receptor and a weak partial agonist/antagonist of the prostaglandin F2α receptor (FP1).[1]
-
P2X3 Receptor Antagonism: P2X3 receptors are ATP-gated ion channels found on sensory neurons.[5] Antagonism of these receptors has been shown to have anticonvulsant effects in animal models, suggesting a potential direct role for this compound in seizure modulation.[6][7]
-
FP1 Receptor Modulation: The role of the FP1 receptor in epilepsy is less clear, with some studies suggesting that its activation may be anticonvulsant.[8] this compound's weak interaction with this receptor makes its contribution to anticonvulsant activity uncertain and requires further investigation.
dot
Figure 2: Potential direct anticonvulsant pathways of this compound.
Experimental Protocols for Anticonvulsant Screening
The anticonvulsant potential of compounds like this compound and its analogs is typically evaluated using a battery of standardized rodent seizure models. The following are detailed protocols for key experiments.
Maximal Electroshock Seizure (MES) Test
The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[9]
-
Animal Model: Male CF-1 or C57BL/6 mice are commonly used.[9]
-
Drug Administration: The test compound is administered, typically via intracerebroventricular (i.c.v.) injection for peptides like this compound to bypass the blood-brain barrier.
-
Stimulation: A high-frequency alternating current (e.g., 60 Hz, 50 mA for mice) is delivered for a short duration (e.g., 0.2 seconds) via corneal electrodes.[9] To ensure proper electrical contact and minimize discomfort, a topical anesthetic and saline solution are applied to the corneas before electrode placement.[9]
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[9] An animal is considered protected if this phase is absent.[9]
dot
Figure 3: Experimental workflow for the Maximal Electroshock Seizure (MES) test.
6-Hz Psychomotor Seizure Test
This model is used to identify compounds effective against partial seizures, particularly those that are resistant to some standard antiepileptic drugs.[10]
-
Animal Model: Male CF-1 mice are frequently used.[10]
-
Drug Administration: The test compound is administered as in the MES test.
-
Stimulation: A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus of a specific current (e.g., 32 mA or 44 mA) is delivered via corneal electrodes.[10] Anesthetic and saline are applied as in the MES test.[10]
-
Endpoint: The animal is observed for stereotyped behaviors such as stun, forelimb clonus, jaw clonus, and twitching of the vibrissae.[10] Protection is defined as the absence of these behaviors and a return to normal exploratory activity within a short period (e.g., 10 seconds) after the stimulus.[11]
Intravenous Pentylenetetrazol (ivPTZ) Seizure Test
This test determines a compound's ability to raise the seizure threshold against a chemical convulsant.[12]
-
Animal Model: Male CF-1 mice are a common choice.[12]
-
Drug Administration: The test compound is administered prior to the PTZ infusion.
-
Procedure: A solution of pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is infused at a constant rate into a tail vein.[12]
-
Endpoint: The time to the onset of different seizure components (e.g., myoclonic jerks, generalized clonus, tonic extension) is recorded. An increase in the time to seizure onset compared to vehicle-treated animals indicates anticonvulsant activity.[13]
Quantitative Data on this compound Analogs
| Compound | Seizure Model | Dose | Route of Administration | Anticonvulsant Effect | Reference |
| Dm-S6 | MES | 2.4 µg | i.c.v. | 67% protection | [14] |
| Ph-S | 6-Hz | Not specified | i.c.v. | 67% protection | [14] |
| Ph-S6 | 6-Hz | Not specified | i.c.v. | 67% protection | [14] |
| This compound Analogs with Ph and Dm groups | ivPTZ | Various | i.c.v. | Active against all three seizure phases | [14] |
Conclusion
Early research into the anticonvulsant potential of this compound is primarily centered on its well-established role as an inhibitor of enkephalin-degrading enzymes. This indirect mechanism, by which this compound enhances the effects of endogenous anticonvulsant peptides, remains the most compelling hypothesis. While direct anticonvulsant activity of unmodified this compound has not been extensively documented in early studies, its potential interactions with other targets like the P2X3 receptor suggest that its mechanisms may be more complex. The lack of robust early data on the direct effects of this compound highlights an area for further investigation. Future research should aim to definitively characterize the direct anticonvulsant profile of the native peptide and further elucidate the signaling pathways involved in both its direct and indirect actions. The development of potent and selective this compound analogs continues to be a promising avenue for novel anticonvulsant drug discovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [this compound, a new inhibitor of enkephalin-degrading enzymes derived from the bovine spinal cord] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an endogenous inhibitor of enkephalin-degrading enzymes, potentiates leu-enkephalin-induced anti-allodynic and antinociceptive effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Upregulated P2X3 Receptor Expression in Patients with Intractable Temporal Lobe Epilepsy and in a Rat Model of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of P2X Purinoceptor 3 (P2X3) in Pentylenetetrazole-Induced Kindling Epilepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of P2X Purinoceptor 3 (P2X3) in Pentylenetetrazole-Induced Kindling Epilepsy in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Commentary on “Antiseizure activity by opioid receptor antagonism, new evidence” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enkephalinase inhibition and hippocampal excitatory effects of exogenous and endogenous opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systemic morphine blocks the seizures induced by intracerebroventricular (i.c.v.) injections of opiates and opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Blockade and reversal of spinal morphine tolerance by P2X3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical Behavior and Bioactive Properties of this compound Conjugated to 5,5′-Dimethyl- and 5,5′-Diphenylhydantoin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Spinorphin structure-activity relationship initial findings.
An in-depth technical guide on the core initial findings of the structure-activity relationship of spinorphin.
Executive Summary
This compound (Leu-Val-Val-Tyr-Pro-Trp-Thr), an endogenous heptapeptide isolated from bovine spinal cord, has emerged as a significant modulator of nociceptive and inflammatory pathways.[1][2] Initially identified as an inhibitor of enkephalin-degrading enzymes, its mechanism of action extends to potent antagonism of the P2X3 receptor, a key player in pain signaling.[1][2][3][4] This guide provides a detailed overview of the initial structure-activity relationship (SAR) findings for this compound, focusing on its interaction with the P2X3 receptor and the biological activities of its synthetic analogs. It consolidates quantitative data, outlines key experimental protocols, and visualizes relevant pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.
Introduction to this compound
This compound, with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT), is a non-classical opioid peptide from the hemorphin family.[2][5] Its primary recognized function is the inhibition of several enkephalin-degrading enzymes, including aminopeptidase N (APN), dipeptidyl peptidase III (DPP3), angiotensin-converting enzyme (ACE), and neutral endopeptidase (NEP).[2][4] By preventing the breakdown of enkephalins, this compound indirectly enhances endogenous opioid signaling, contributing to its antinociceptive effects.[4][6][7] More recent and detailed investigations have revealed a direct, potent, and non-competitive antagonistic effect on the ATP-gated human P2X3 receptor, highlighting a distinct mechanism for its analgesic properties that is resistant to morphine.[1][3][5]
Structure-Activity Relationship (SAR) of this compound and its Analogs
The exploration of this compound's SAR has been crucial in identifying the specific amino acid residues essential for its biological activity.
SAR at the Human P2X3 Receptor
Systematic modifications of the native this compound sequence have provided critical insights into its interaction with the human P2X3 receptor. Single alanine substitutions have been particularly informative.
-
N-Terminal Residues (Positions 1-4): Single alanine substitutions for the first four amino acids (Leucine, Valine, Valine, Tyrosine) resulted in peptides that retained antagonistic properties at the P2X3 receptor.[1][3]
-
C-Terminal Threonine (Position 7): In stark contrast, substituting the C-terminal Threonine with Alanine (LVVYPWA) completely altered the peptide's function. The resulting analog exhibited an enhancing effect on the agonistic activity of ATP at the P2X3 receptor, effectively switching from an antagonist to a positive modulator.[1]
-
Leucine Deletion: Deletion of the N-terminal Leucine resulted in a peptide with significantly reduced activity, showing only 30% inhibition at a concentration of 10 μM.[1]
-
Proline's Role: The proline residue is considered crucial for the biological effects of this compound.[5][8]
These findings collectively suggest that while the N-terminal region can tolerate some modification, the C-terminal threonine is a critical determinant of the peptide's antagonistic activity at the P2X3 receptor.[1]
SAR of N-Terminus and Proline-Modified Analogs
Further studies have explored more complex modifications, including N-terminal conjugation and proline replacement, to evaluate effects on other biological activities, such as anticonvulsant properties.
-
Hydantoin Conjugation: Analogs conjugated with 5,5'-dimethyl (Dm) and 5,5'-diphenyl (Ph) hydantoin derivatives showed activity against seizures in the intravenous Pentylenetetrazole Seizure (ivPTZ) test.[8] This suggests that the hydantoin moiety does not negatively impact this specific activity. Analogs with a phenytoin residue were found to be active in the drug-resistant epilepsy (6-Hz) test.[8]
-
Proline Replacement: Replacing the natural proline with sterically restricted amino acids like 1-aminocyclopentanecarboxylic acid (Ac5c) or 1-aminocyclohexanecarboxylic acid (Ac6c) is a strategy used to stabilize desired peptide conformations for biological activity.[5][8]
-
Rhodamine B Conjugation: N-terminal modification with the fluorescent dye rhodamine B (Rh-S, Rh-S5, Rh-S6) yielded hybrid peptides with significant anticonvulsant effects against 6-Hz induced psychomotor seizures.[5] The analog Rh-S6, in particular, demonstrated a strong ability to inhibit seizure spread.[5][9]
Quantitative SAR Data
The potency of this compound and its derivatives has been quantified primarily through IC50 values, which measure the concentration required to inhibit a biological process by 50%.
| Compound | Sequence/Modification | Target/Assay | Activity | Reference |
| This compound | LVVYPWT | Human P2X3 Receptor | IC50 = 8.3 pM | [1][3] |
| This compound | LVVYPWT | Aminopeptidase (monkey brain) | IC50 = 3.3 µg/mL | [7] |
| This compound | LVVYPWT | Dipeptidyl aminopeptidase (monkey brain) | IC50 = 1.4 µg/mL | [7] |
| This compound | LVVYPWT | Angiotensin converting enzyme (monkey brain) | IC50 = 2.4 µg/mL | [7] |
| This compound | LVVYPWT | Enkephalinase (monkey brain) | IC50 = 10 µg/mL | [7] |
| Leu-deleted analog | VVYPWT | Human P2X3 Receptor | 30% inhibition at 10 µM | [1] |
Key Experimental Protocols
The characterization of this compound's SAR relies on precise and reproducible experimental methodologies.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound and its analogs is typically achieved using an Fmoc (9-fluorenylmethoxycarbonyl) solid-phase strategy.
-
Resin Preparation: The C-terminal amino acid (Threonine for native this compound) is attached to a solid support resin.
-
Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a piperidine solution.
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly exposed N-terminus of the growing peptide chain.
-
Wash: The resin is thoroughly washed to remove excess reagents and by-products.
-
Iteration: Steps 2-4 are repeated for each amino acid in the sequence until the full peptide is assembled.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).
-
Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product's identity and purity are confirmed using techniques like mass spectrometry.[5][8]
Two-Electrode Voltage Clamp (TEVC) Assay
This electrophysiological technique is used to measure the ion flow across the membrane of a cell (like a Xenopus oocyte) expressing a specific ion channel, such as the P2X3 receptor.[1][3]
-
Receptor Expression: Oocytes are injected with cRNA encoding the human P2X3 receptor and incubated to allow for protein expression.
-
Cell Clamping: The oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to "clamp" the voltage at a desired holding potential.
-
Agonist Application: The P2X3 receptor agonist, ATP, is applied to the oocyte, which activates the channel and elicits an inward current.
-
Antagonist Co-application: To test for antagonism, the oocyte is pre-incubated with this compound or an analog before co-application with ATP.
-
Data Acquisition: The resulting currents are recorded and measured. The inhibitory effect of the peptide is determined by comparing the current elicited by ATP in the presence and absence of the antagonist.
-
Dose-Response Analysis: A dose-response curve is generated by testing various concentrations of the antagonist to calculate the IC50 value.[1]
[³⁵S]GTPγS Binding Assay
This is a functional assay used to measure the activation of G-protein coupled receptors (GPCRs), such as opioid receptors. While this compound's primary direct target is P2X3, its indirect effects on the opioid system make this assay relevant.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the opioid receptor of interest (e.g., MOR, DOR, KOR).
-
Incubation: The cell membranes are incubated in an assay buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and the test compound (e.g., an opioid agonist or a modulator).
-
Reaction: Receptor activation by an agonist promotes the exchange of GDP for [³⁵S]GTPγS on the associated G-protein. The reaction is typically run for 60 minutes at 30°C.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters. Unbound [³⁵S]GTPγS is washed away with an ice-cold buffer.
-
Scintillation Counting: The radioactivity retained on the filters, which corresponds to the amount of [³⁵S]GTPγS bound to the G-proteins, is measured using a scintillation counter.
-
Data Analysis: Basal binding (no drug) and maximal stimulation (with a potent agonist) are determined. The EC50 and %Emax values for the test compounds are calculated using nonlinear regression analysis.[10]
Visualized Pathways and Workflows
Diagrams created using Graphviz help to illustrate the complex biological and experimental processes related to this compound research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Structure-activity relationship studies of this compound as a potent and selective human P2X(3) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as an endogenous inhibitor of enkephalin-degrading enzymes: roles in pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of this compound and tynorphin on synaptic transmission in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [this compound, a new inhibitor of enkephalin-degrading enzymes derived from the bovine spinal cord] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Behavior and Bioactive Properties of this compound Conjugated to 5,5′-Dimethyl- and 5,5′-Diphenylhydantoin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and Biological Investigation of New N-Modified this compound Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
Methodological & Application
Solid-phase peptide synthesis protocol for Spinorphin.
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocol
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of Spinorphin, a heptapeptide with the sequence Leu-Val-Val-Tyr-Pro-Trp-Thr. This compound is an endogenous peptide that inhibits enkephalin-degrading enzymes, exhibiting antinociceptive and anti-inflammatory properties.[1][2][3] The synthesis is based on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.
Overview of this compound Synthesis
The synthesis of this compound (Leu-Val-Val-Tyr-Pro-Trp-Thr) is achieved through a stepwise solid-phase approach. The peptide is assembled on a solid support resin, starting from the C-terminal amino acid (Threonine) to the N-terminal amino acid (Leucine). Each amino acid is protected with an Fmoc group at the α-amino position and appropriate side-chain protecting groups. Following the complete assembly of the peptide chain, the peptide is cleaved from the resin, and all protecting groups are removed. The crude peptide is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
This compound Properties
| Property | Value |
| Amino Acid Sequence | H-Leu-Val-Val-Tyr-Pro-Trp-Thr-OH |
| Molecular Formula | C45H64N8O10 |
| Molecular Weight | 877.06 g/mol |
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| Fmoc-Thr(tBu)-Wang Resin | Synthesis Grade | Sigma-Aldrich, Novabiochem |
| Fmoc-Trp(Boc)-OH | Synthesis Grade | Sigma-Aldrich, Novabiochem |
| Fmoc-Pro-OH | Synthesis Grade | Sigma-Aldrich, Novabiochem |
| Fmoc-Tyr(tBu)-OH | Synthesis Grade | Sigma-Aldrich, Novabiochem |
| Fmoc-Val-OH | Synthesis Grade | Sigma-Aldrich, Novabiochem |
| Fmoc-Leu-OH | Synthesis Grade | Sigma-Aldrich, Novabiochem |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Sigma-Aldrich |
| Oxyma Pure (Ethyl cyanohydroxyiminoacetate) | Synthesis Grade | Sigma-Aldrich |
| Piperidine | Synthesis Grade | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | HPLC Grade | Fisher Scientific |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich |
| 1,2-Ethanedithiol (EDT) | Reagent Grade | Sigma-Aldrich |
| Diethyl ether | ACS Grade | Fisher Scientific |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
Solid-Phase Peptide Synthesis Workflow
The synthesis is performed on a 0.1 mmol scale using an automated or manual peptide synthesizer.
Caption: Automated Solid-Phase Peptide Synthesis Workflow for this compound.
Step-by-Step Protocol:
-
Resin Swelling: Swell 0.1 mmol of Fmoc-Thr(tBu)-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 0.5 mmol (5 eq) of the next Fmoc-amino acid (Fmoc-Trp(Boc)-OH for the first coupling) and 0.5 mmol (5 eq) of Oxyma Pure in DMF.
-
Add 0.5 mmol (5 eq) of DIC to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 times). A Kaiser test can be performed to ensure complete coupling.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for the remaining amino acids in the sequence: Pro, Tyr(tBu), Val, Val, and Leu.
-
Final Deprotection and Washing:
-
After the final coupling (Fmoc-Leu-OH), perform a final Fmoc deprotection (step 2).
-
Wash the peptide-resin with DMF (5 times), followed by DCM (5 times).
-
Dry the resin under vacuum for at least 1 hour.
-
Cleavage and Deprotection
Cleavage Cocktail:
| Component | Volume Percentage | Purpose |
| Trifluoroacetic acid (TFA) | 94% | Cleaves peptide from resin and removes side-chain protecting groups |
| Triisopropylsilane (TIS) | 2.5% | Cation scavenger (protects Trp) |
| 1,2-Ethanedithiol (EDT) | 2.5% | Cation scavenger (protects Trp) |
| Water | 1% | Cation scavenger (protects Tyr) |
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail (10 mL per 0.1 mmol of resin).
-
Agitate at room temperature for 2-3 hours. The presence of Tryptophan and Tyrosine necessitates the use of scavengers like TIS and EDT to prevent alkylation of the indole and phenol side chains.[1][4][5]
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
Purification by RP-HPLC:
| Parameter | Specification |
| Column | Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | 10-50% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Detection | 220 nm and 280 nm |
Procedure:
-
Dissolve the crude peptide in a minimal amount of mobile phase A, with a small amount of ACN if necessary.
-
Inject the solution onto the equilibrated RP-HPLC column.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Characterization:
| Technique | Expected Result |
| Analytical RP-HPLC | Purity > 95% |
| Mass Spectrometry (ESI-MS) | [M+H]+ = 878.07 (Calculated: 877.06) |
For a heptapeptide synthesized using standard Fmoc-SPPS, a final yield after purification of 15-30% can typically be expected, with a purity of >95% as determined by analytical RP-HPLC.[6][7][8]
This compound Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of enkephalin-degrading enzymes. By preventing the breakdown of endogenous enkephalins, this compound potentiates their analgesic and anti-inflammatory effects. Additionally, it directly antagonizes the P2X3 receptor, which is involved in pain signaling.[3][9]
Caption: Mechanism of action of this compound.
Summary
This protocol outlines a reliable method for the synthesis, purification, and characterization of this compound using Fmoc solid-phase peptide synthesis. Adherence to these procedures, particularly the use of appropriate scavengers during cleavage, is critical for obtaining a high-purity final product suitable for research and drug development applications.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Synthesis, Characterization and Biological Investigation of New N-Modified this compound Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. researchgate.net [researchgate.net]
- 9. chempep.com [chempep.com]
Application Notes and Protocols: Fmoc-Based Chemical Synthesis of Spinorphin Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of Spinorphin analogs using Fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS). This compound (Leu-Val-Val-Tyr-Pro-Trp-Thr) is an endogenous peptide with a range of biological activities, including antinociceptive and anti-inflammatory effects, making its analogs promising candidates for therapeutic development.[1][2][3][4] This document outlines the synthesis strategy, key experimental procedures, and methods for biological evaluation.
Overview of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based SPPS is the method of choice for the routine synthesis of peptides.[5] It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[1][6] The temporary Nα-Fmoc protecting group is removed at each step by a weak base, typically piperidine, while acid-labile protecting groups on the amino acid side chains remain intact until the final cleavage step.[1][2]
Key Advantages of Fmoc SPPS:
-
Mild Deprotection Conditions: The use of piperidine for Fmoc removal avoids the repetitive use of strong acid, which can degrade sensitive peptide sequences.[5]
-
Versatility: A wide range of resins and protected amino acids are commercially available, allowing for the synthesis of diverse peptide analogs, including those with C-terminal amides or acids.[7]
-
Automation: The repetitive nature of the synthesis cycle is well-suited for automated peptide synthesizers, enabling high-throughput synthesis.[5]
Experimental Protocols
General Materials and Reagents
-
Resins: Rink Amide MBHA resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids) are commonly used.[1][4][7]
-
Fmoc-Protected Amino Acids: All standard and unnatural amino acids with appropriate side-chain protection (e.g., tBu for Tyr and Thr, Boc for Trp).
-
Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).[7]
-
Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)/HOBt (Hydroxybenzotriazole).[1][7]
-
Activation Base: N,N-Diisopropylethylamine (DIPEA).[1]
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF.[2][7]
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (TIS), and phenol. A common mixture is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[1][8]
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system.[8]
Protocol 1: Solid-Phase Synthesis of this compound Analogs
This protocol describes the manual synthesis of a generic this compound analog on Rink Amide resin.
-
Resin Swelling:
-
Fmoc Deprotection (for pre-loaded resin):
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[1][7]
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction completion using a qualitative ninhydrin test.
-
After complete coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Peptide Chain Elongation:
-
Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the this compound analog sequence.
-
-
Final Fmoc Deprotection:
-
After coupling the final amino acid, perform a final Fmoc deprotection as described in Step 2.
-
Protocol 2: Cleavage and Deprotection
-
Resin Preparation:
-
Wash the fully assembled peptidyl-resin with DCM and dry it under vacuum.
-
-
Cleavage from Resin:
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by RP-HPLC on a C18 column.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.[1]
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Data Presentation: Biological Activity of this compound Analogs
The biological activity of synthesized this compound analogs is typically evaluated through various in vitro and in vivo assays. The following tables summarize representative data from the literature.
Table 1: Anticonvulsant Activity of N-Modified this compound Analogs [1]
| Compound | Dose (µg) | Activity in 6-Hz Test (% Protection) |
| Rh-S | 5 | Significant |
| 10 | Significant | |
| 20 | Significant | |
| Rh-S5 | 20 | Significant |
| Rh-S6 | 20 | Significant |
Rh-S, Rh-S5, and Rh-S6 are this compound analogs modified at the N-terminus with rhodamine B.[1]
Table 2: Antimicrobial and Antioxidant Activity of this compound Analogs [9][10]
| Compound | Antimicrobial Activity | Antifungal Activity | Antioxidant Activity (DPPH) |
| Rh-S analogs | Similar to negative control | Weak activity against Candida albicans | >50% radical deterrence |
Data is qualitative as presented in the source.[9][10]
Table 3: Opioid Receptor Binding Affinity of Endomorphin-2 Analogs (for comparative purposes) [11][12][13]
| Analog | Receptor | Binding Affinity (Ki, nM) |
| [(S)betaPrs²]EM-2 | µ | High |
| Tyr-c(D-Lys-Phe-Phe-Asp)NH₂ | µ | High |
| [Δ(Z)Phe⁴]EM-2 | µ | High |
Visualization of Workflows and Pathways
Fmoc-SPPS Workflow
Caption: Workflow for Fmoc-based solid-phase synthesis of this compound analogs.
Opioid Receptor Signaling Pathway
Opioid peptides like this compound exert their effects by binding to G-protein coupled receptors (GPCRs), primarily the mu (µ), delta (δ), and kappa (κ) opioid receptors.[14][15] This interaction initiates an intracellular signaling cascade.
Caption: Simplified G-protein signaling pathway activated by this compound analogs.
Conclusion
The Fmoc-based solid-phase synthesis methodology provides a robust and efficient route for the preparation of novel this compound analogs. The protocols outlined in this document, combined with appropriate analytical and biological evaluation techniques, will enable researchers to explore the structure-activity relationships of this important class of peptides and to develop new therapeutic leads for a variety of conditions, including pain and neurological disorders.[3][4]
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Chemical Behavior and Bioactive Properties of this compound Conjugated to 5,5′-Dimethyl- and 5,5′-Diphenylhydantoin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protolytic properties and biological activity of this compound and its butyric acid derivatives in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Synthesis, Characterization and Biological Investigation of New N-Modified this compound Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and activity of endomorphin-2 and morphiceptin analogues with proline surrogates in position 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of cyclic endomorphin-2 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-alpha,beta-didehydrophenylalanine (Delta(Z)Phe) residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Characterization of Spinorphin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinorphin is an endogenous heptapeptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT).[1] First isolated from the bovine spinal cord, it acts as a regulator of enkephalin-degrading enzymes, thereby playing a significant role in pain modulation and inflammation.[1] As a non-classical opioid peptide of the hemorphin family, this compound exhibits antinociceptive, antiallodynic, and anti-inflammatory properties.[1] Its mechanism of action involves the inhibition of several key enzymes responsible for the breakdown of endogenous enkephalins, including aminopeptidase N (APN), neutral endopeptidase (NEP), dipeptidyl peptidase III (DPP3), and angiotensin-converting enzyme (ACE). The characterization of this compound is crucial for understanding its physiological functions and for the development of novel therapeutics targeting pain and inflammatory pathways. Mass spectrometry is a powerful analytical technique for the detailed characterization and quantification of peptides like this compound.
This document provides detailed application notes and protocols for the mass spectrometry characterization of this compound, intended for researchers, scientists, and drug development professionals.
Quantitative Data Presentation
The following table summarizes key quantitative data for this compound. The fragmentation data (b and y ions) are theoretical values calculated based on the peptide's sequence and are provided as a reference for mass spectrometry method development and data analysis.
| Parameter | Value |
| Amino Acid Sequence | Leu-Val-Val-Tyr-Pro-Trp-Thr |
| Molecular Formula | C48H69N9O10 |
| Average Molecular Weight | 952.12 g/mol |
| Monoisotopic Molecular Weight | 951.5167 g/mol |
| Precursor Ion ([M+H]+) | 952.5240 m/z |
| Precursor Ion ([M+2H]2+) | 476.7656 m/z |
| Theoretical b-ions | m/z | Theoretical y-ions | m/z |
| b1 (L) | 114.0913 | y1 (T) | 102.0550 |
| b2 (LV) | 213.1597 | y2 (WT) | 288.1189 |
| b3 (LVV) | 312.2281 | y3 (PWT) | 385.1717 |
| b4 (LVVY) | 475.2915 | y4 (YPWT) | 548.2351 |
| b5 (LVVYP) | 572.3443 | y5 (VYPWT) | 647.3035 |
| b6 (LVVYPW) | 758.4082 | y6 (VVYPWT) | 746.3719 |
Signaling Pathway
This compound modulates the enkephalin signaling pathway by inhibiting the enzymes that degrade enkephalins. This leads to an increased concentration and prolonged action of enkephalins at the opioid receptors, resulting in enhanced analgesic and anti-inflammatory effects.
Caption: this compound inhibits enkephalin-degrading enzymes, increasing enkephalin levels.
Experimental Workflow
The following diagram outlines a typical workflow for the characterization of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: LC-MS/MS workflow for this compound analysis.
Experimental Protocols
Note: The following protocols are generalized for peptide analysis and should be optimized for your specific instrumentation and experimental goals.
Protocol 1: Sample Preparation from Biological Fluids (e.g., Plasma, Cerebrospinal Fluid)
This protocol describes the solid-phase extraction (SPE) of this compound from biological fluids to remove interfering substances.
Materials:
-
Biological fluid sample
-
SPE cartridges (e.g., C18)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
SPE vacuum manifold
-
Collection tubes
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through the cartridge.
-
Equilibration: Equilibrate the cartridge by passing 2 mL of 0.1% formic acid in water.
-
Loading: Load the pre-treated biological sample (e.g., 1 mL of plasma acidified with formic acid) onto the cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water to remove salts and other hydrophilic impurities.
-
Elution: Elute the bound this compound with 1 mL of 80% acetonitrile in 0.1% formic acid into a clean collection tube.
-
Drying: Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol provides a starting point for the LC-MS/MS analysis of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., Triple Quadrupole or Orbitrap) equipped with an electrospray ionization (ESI) source
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-60% B
-
15-16 min: 60-95% B
-
16-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5-10 µL
MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: Optimize for the specific instrument
-
Scan Type:
-
Full Scan (for identification): Scan m/z range 300-1200
-
Tandem MS (for fragmentation): Select the precursor ion (e.g., 952.5 m/z or 476.8 m/z) and acquire fragment ion spectra. Collision energy should be optimized (e.g., 20-40 eV).
-
Multiple Reaction Monitoring (MRM) (for quantification):
-
Example Transition 1: 952.5 -> 758.4 (Precursor -> b6)
-
Example Transition 2: 952.5 -> 647.3 (Precursor -> y5)
-
Note: Specific transitions and collision energies must be optimized experimentally.
-
-
Protocol 3: Data Analysis
-
Identification:
-
Process the full scan and tandem MS data using appropriate software.
-
Compare the experimental mass of the precursor ion to the theoretical mass of this compound.
-
Match the experimental fragment ion masses to the theoretical b and y ions to confirm the peptide sequence.
-
-
Quantification:
-
For MRM data, integrate the peak areas for the selected transitions.
-
Use a calibration curve generated from standards of known concentrations to determine the concentration of this compound in the sample.
-
An internal standard (e.g., a stable isotope-labeled version of this compound) is recommended for accurate quantification.
-
References
Application Notes and Protocols: Intracerebroventricular Injection of Spinorphin in Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the intracerebroventricular (ICV) injection of Spinorphin in mice. This document outlines the background, experimental protocols, and expected outcomes based on preclinical research.
Introduction
This compound (Leu-Val-Val-Tyr-Pro-Trp-Thr) is an endogenous heptapeptide originally isolated from the bovine spinal cord.[1] It functions as a potent inhibitor of enkephalin-degrading enzymes, including aminopeptidase, dipeptidyl aminopeptidase III, angiotensin-converting enzyme, and enkephalinase (neprilysin).[1][2][3] By preventing the breakdown of enkephalins, which are endogenous opioid peptides, this compound indirectly modulates the opioid system. Intracerebroventricular administration of this compound in mice has been shown to potentiate and prolong the analgesic effects of co-administered enkephalins, suggesting its potential as a therapeutic agent for pain management.[2]
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.
Table 1: Inhibitory Activity of this compound on Enkephalin-Degrading Enzymes
| Enzyme | IC50 (µg/mL) | Ki (M) | Source |
| Aminopeptidase | 3.3 | - | [1] |
| Dipeptidyl Aminopeptidase III (DPPIII) | 1.4 | 5.1 x 10⁻⁷ | [1][3] |
| Angiotensin-Converting Enzyme (ACE) | 2.4 | - | [1] |
| Enkephalinase (Neprilysin) | 10 | - | [1] |
IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant. Data obtained from studies on enzymes purified from monkey brain.
Table 2: Potentiation of Leu-enkephalin-Induced Antinociception by this compound in Mice (Tail-Flick Test)
| Treatment (ICV) | Dose (nmol/mouse) | Maximum Possible Effect (%) | Duration of Action (min) |
| Leu-enkephalin | 10 | ~50 | ~15 |
| This compound | 5.7 | No significant effect alone | - |
| Leu-enkephalin + this compound | 10 + 5.7 | Significantly enhanced and prolonged | >30 |
Data are approximate values derived from published graphical representations. The enhancement by this compound on leu-enkephalin-induced antinociception is reversed by the opioid antagonist naloxone.[2]
Experimental Protocols
Intracerebroventricular (ICV) Injection Protocol
This protocol describes the procedure for administering substances directly into the cerebral ventricles of mice.
Materials:
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane)
-
Heating pad
-
Hamilton syringe with a 23-gauge needle
-
Surgical drill
-
This compound and/or other test compounds dissolved in sterile saline
-
Bupivacaine (local anesthetic)
-
Ethanol and iodine for sterilization
-
Cotton swabs
Procedure:
-
Anesthetize the mouse using isoflurane (5% for induction, 1-3% for maintenance).[4]
-
Place the mouse in the stereotaxic frame, ensuring the head is level.[4]
-
Maintain the mouse's body temperature using a heating pad.
-
Shave the head and sterilize the surgical area with ethanol and iodine.[4]
-
Administer a local anesthetic (e.g., bupivacaine) subcutaneously at the incision site.[4]
-
Make a midline incision to expose the skull.
-
Locate the bregma. The injection site is typically 0.2 mm posterior to the bregma and 1.0 mm lateral to the midline.[5]
-
Use a surgical drill to create a small burr hole through the skull at the determined coordinates, being careful not to damage the underlying dura mater.
-
Lower the Hamilton syringe needle to a depth of 2.5 mm from the skull surface into the right lateral ventricle.[5]
-
Inject the desired volume (typically 1-5 µL) of the test solution slowly over 1-2 minutes.
-
Leave the needle in place for an additional minute to prevent backflow.
-
Slowly withdraw the needle.
-
Suture the incision and allow the mouse to recover on a heating pad.
Analgesia Assessment: Hot Plate Test
This test measures the latency of a mouse to react to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Timer
Procedure:
-
Gently place the mouse on the hot plate.
-
Start the timer immediately.
-
Observe the mouse for nocifensive behaviors, such as hind paw licking, flicking, or jumping.[6][7]
-
Stop the timer and immediately remove the mouse from the hot plate as soon as a response is observed.
-
To prevent tissue damage, a cut-off time (e.g., 30 seconds) should be established, at which point the mouse is removed regardless of its response.[7]
Analgesia Assessment: Tail-Flick Test
This test measures the latency of a mouse to move its tail away from a radiant heat source.
Materials:
-
Tail-flick apparatus with a radiant heat source
-
Mouse restrainer
Procedure:
-
Gently place the mouse in a restrainer, allowing the tail to be exposed.
-
Position the tail over the radiant heat source, typically 2.5-3 cm from the tip.[8]
-
Activate the heat source and start the timer.
-
The timer automatically stops when the mouse flicks its tail away from the heat.
-
Record the latency.
-
A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.[9]
Locomotor Activity Assessment: Open-Field Test
This test is used to assess general locomotor activity and anxiety-like behavior.
Materials:
Procedure:
-
Acclimate the mice to the testing room for at least 30-60 minutes before the test.[11]
-
Gently place the mouse in the center of the open-field arena.[11]
-
Allow the mouse to explore the arena for a set period (e.g., 5-20 minutes).[10][12]
-
Record the session using a video camera and analyze the footage with tracking software.
-
Key parameters to measure include total distance traveled, velocity, and time spent in the center versus the periphery of the arena.[11][12]
Visualizations
Signaling Pathway of this compound's Action
Caption: Mechanism of this compound's potentiation of enkephalin-mediated analgesia.
Experimental Workflow
Caption: Workflow for investigating the effects of ICV this compound in mice.
References
- 1. [this compound, a new inhibitor of enkephalin-degrading enzymes derived from the bovine spinal cord] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an endogenous inhibitor of enkephalin-degrading enzymes, potentiates leu-enkephalin-induced anti-allodynic and antinociceptive effects in mice [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as an endogenous inhibitor of enkephalin-degrading enzymes: roles in pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rodent intracerebroventricular AAV injections [protocols.io]
- 5. Intracerebroventricular injection [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. diacomp.org [diacomp.org]
- 9. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 10. Open field test for mice [protocols.io]
- 11. Open Field test to assess spontaneous locomotion behavior in parkinsonian mice [protocols.io]
- 12. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
Application Notes and Protocols: Intrathecal Administration of Spinorphin for Pain Studies
Introduction
Spinorphin is an endogenous heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr) originally isolated from the bovine spinal cord.[1][2] It is classified as a non-classical opioid peptide of the hemorphin family.[3] Its primary mechanism of action involves the inhibition of enkephalin-degrading enzymes, such as dipeptidyl peptidase III (DPPIII) and aminopeptidase N.[1][2] By preventing the breakdown of endogenous enkephalins, this compound potentiates their natural analgesic effects within the spinal cord.[2][4] This activity makes this compound a compelling candidate for pain research. Additionally, this compound has been found to act as an antagonist of the P2X3 receptor, contributing to its antinociceptive and antiallodynic properties.[1]
Intrathecal (i.t.) administration delivers therapeutic agents directly into the cerebrospinal fluid (CSF) of the spinal subarachnoid space. This route is highly effective for targeting spinal mechanisms of pain, as it bypasses the blood-brain barrier, allowing for potent local effects with reduced systemic dosages and side effects.[5][6] These application notes provide detailed protocols for the intrathecal administration of this compound in rodent models and the subsequent assessment of its analgesic effects using common behavioral assays.
Mechanism of Action & Signaling Pathway
This compound exerts its analgesic effects primarily by enhancing the endogenous opioid system. Enkephalins, when released from spinal interneurons, bind to opioid receptors on the presynaptic terminals of primary afferent neurons and the postsynaptic membrane of second-order neurons in the dorsal horn.[7] This binding inhibits the release of excitatory neurotransmitters (like substance P and glutamate) and hyperpolarizes the postsynaptic neuron, respectively, thereby reducing the transmission of nociceptive signals to higher brain centers.[7] However, enkephalins are rapidly degraded by enzymes like DPPIII.[2] this compound inhibits these enzymes, prolonging the availability of enkephalins in the synaptic cleft and enhancing their pain-modulating activity.[2][4]
Caption: this compound inhibits enkephalin-degrading enzymes, increasing enkephalin levels.
Data Presentation
Quantitative data for this compound and related experimental parameters are summarized below.
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Amino Acid Sequence | Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT) | [1][2] |
| Molecular Formula | C45H64N8O10 | [1] |
| Endogenous Family | Hemorphin | [1] |
| Primary Action | Enkephalinase Inhibitor | [2] |
| Inhibitory Constant (Ki) | 5.1 x 10⁻⁷ M (for DPPIII from monkey brain) | [2] |
| Other Actions | P2X₃ Receptor Antagonist |[1] |
Table 2: Recommended Parameters for Intrathecal Administration in Rodents
| Parameter | Rat | Mouse | Reference |
|---|---|---|---|
| Animal Model | Sprague Dawley, Wistar | C57Bl/6, CD-1 | [5][8] |
| Body Weight | 250 - 300 g | 20 - 30 g | [5] |
| Acute Injection Needle | 25G - 30G | 30G | [6] |
| Chronic Catheter | PE-10 Tubing | PE-10 Tubing | [6] |
| Injection Volume | 10 - 50 µL | 5 - 10 µL | [6] |
| Injection Site | L5-L6 Intervertebral Space | L5-L6 Intervertebral Space |[6] |
Table 3: Example Intrathecal Dosages from Rodent Pain Studies (for Dose-Ranging Context)
| Compound | Animal | Pain Model | Effective Dose Range | Reference |
|---|---|---|---|---|
| Morphine | Rat | Acute Heat / Neuropathic | 3 - 10 µg | [9] |
| Morphine | Rat | Labor Pain | > 0.035 µg/h (infusion) | [10] |
| Leu-Enkephalin | Mouse | Nociceptin-induced Allodynia | Dose-dependent (specifics not stated) | [4] |
| Dynorphin A (1-17) | Mouse | Allodynia Induction | 3 nmol | [11] |
Note: These values provide a starting point for designing dose-response studies for this compound, which should be empirically determined.
Experimental Protocols
The following protocols outline the procedures for intrathecal catheterization, drug administration, and behavioral pain assessment in rats. These can be adapted for mice with appropriate scaling of volumes and equipment.[6]
Overall Experimental Workflow
Caption: A typical workflow for chronic intrathecal studies in rodents.
Protocol 1: Chronic Intrathecal Catheter Implantation (Rat)
This protocol is adapted from established surgical methods for chronic drug delivery to the spinal cord.[12][13]
-
Anesthesia and Preparation:
-
Anesthetize a male Sprague-Dawley rat (275-300g) with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine cocktail). Confirm surgical anesthesia by lack of pedal withdrawal reflex.
-
Shave the surgical area over the cisterna magna and the upper back.
-
Mount the animal in a stereotaxic frame with the head flexed forward.
-
Sterilize the surgical site with povidone-iodine and 70% ethanol.
-
-
Catheter Implantation:
-
Make a midline incision (approx. 2-3 cm) over the back of the neck to expose the atlanto-occipital membrane.
-
Carefully dissect the overlying muscle to visualize the membrane.
-
Make a small incision in the membrane using the tip of a fine needle or scalpel blade. A slight leakage of clear CSF confirms entry into the cisterna magna.
-
Gently insert a length of sterile PE-10 tubing (pre-filled with sterile saline) through the incision and guide it caudally down the spinal subarachnoid space to the lumbar enlargement (approx. 8.5 cm).
-
A tail flick or paw twitch upon insertion can indicate correct placement at the lumbar level.
-
-
Securing the Catheter:
-
Suture the catheter to the surrounding musculature at the insertion point to prevent displacement.
-
Tunnel the external end of the catheter subcutaneously to exit on the animal's back, between the scapulae.
-
Close the muscle and skin incisions with sutures or surgical staples.
-
The external end of the catheter can be sealed with heat or connected to a specialized port system.[13]
-
-
Post-Operative Care:
-
Administer post-operative analgesics and antibiotics as per institutional guidelines.
-
Allow the animal to recover for 5-7 days. Monitor for any signs of neurological deficit. Animals showing motor impairment should be excluded from the study.
-
Check catheter patency weekly by injecting a small volume (e.g., 20 µL) of sterile saline.[13]
-
Protocol 2: Intrathecal Administration
-
For Catheterized Animals:
-
Gently restrain the conscious animal.
-
Exteriorize the catheter port/end.
-
Connect a microsyringe (e.g., Hamilton syringe) filled with the this compound solution or vehicle.
-
Inject the desired volume (e.g., 10 µL) slowly over 30 seconds.
-
Follow the drug injection with a 10 µL "flush" of sterile saline to ensure the drug clears the catheter and reaches the intrathecal space.
-
-
For Acute (Direct Puncture) Administration:
-
Briefly anesthetize the animal with isoflurane.
-
Position the animal in a sternal recumbent position with the lumbar region arched.[5]
-
Palpate the iliac crests to identify the L5-L6 intervertebral space.
-
Insert a 25G or 30G needle connected to a microsyringe directly into the space until a characteristic tail flick is observed, indicating dural puncture.[6]
-
Inject the solution slowly (e.g., 10-20 µL).
-
Withdraw the needle and allow the animal to recover from anesthesia.
-
Protocol 3: Behavioral Pain Assays
Perform baseline testing before any surgical procedures or drug administration. Post-administration testing should be conducted at multiple time points (e.g., 30, 60, 90, 120 minutes) to establish a time-course of the drug's effect.[9]
-
Mechanical Allodynia (Von Frey Test):
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for 15-20 minutes.
-
Apply calibrated von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw.
-
A positive response is a brisk withdrawal, flinching, or licking of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method. A higher threshold indicates an analgesic effect.
-
-
Thermal Nociception (Plantar Test):
-
Place the animal in a glass-floored chamber and allow it to acclimate.
-
Position a radiant heat source (e.g., from a plantar test apparatus) beneath the glass floor, targeting the plantar surface of the hind paw.
-
Measure the time taken for the animal to withdraw its paw (withdrawal latency).
-
Apply a cut-off time (e.g., 20 seconds) to prevent tissue damage. An increased withdrawal latency indicates analgesia.
-
-
Inflammatory Pain (Formalin Test):
-
Ten minutes after intrathecal administration, inject a small volume (e.g., 50 µL) of dilute formalin (e.g., 5%) into the plantar surface of one hind paw.[9]
-
Immediately place the animal in an observation chamber.
-
Observe and count the number of pain-related behaviors (flinching, licking, biting the injected paw) over a period of 60 minutes.[9]
-
The test has two distinct phases: an early, acute phase (0-5 min) and a late, inflammatory phase (15-60 min). A reduction in pain behaviors indicates an antinociceptive effect.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound as an endogenous inhibitor of enkephalin-degrading enzymes: roles in pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Behavior and Bioactive Properties of this compound Conjugated to 5,5′-Dimethyl- and 5,5′-Diphenylhydantoin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an endogenous inhibitor of enkephalin-degrading enzymes, potentiates leu-enkephalin-induced anti-allodynic and antinociceptive effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Pr… [ouci.dntb.gov.ua]
- 6. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives [mdpi.com]
- 8. Frontiers | Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of behavior during labor in rats and effect of intrathecal morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spinally administered dynorphin A produces long-lasting allodynia: involvement of NMDA but not opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intrathecal Catheterization and Drug Delivery in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 13. criver.com [criver.com]
Application Notes and Protocols for Spinorphin Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinorphin is an endogenous heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr) first isolated from the bovine spinal cord.[1][2] It acts as an inhibitor of several enkephalin-degrading enzymes, thereby playing a crucial role in the modulation of the endogenous opioid system.[1][3][4] Enkephalins are endogenous peptides that act as neurotransmitters to modulate pain and inflammatory responses.[5] Their rapid degradation by enzymes called enkephalinases limits their therapeutic potential.[5] this compound inhibits these enzymes, prolonging the analgesic and anti-inflammatory effects of enkephalins.[5] The primary targets of this compound include Aminopeptidase N (APN), Dipeptidyl Peptidase III (DPP3), Angiotensin-Converting Enzyme (ACE), and Neprilysin (NEP), also known as neutral endopeptidase.[1][6]
These application notes provide detailed protocols for performing enzyme inhibition assays for the key enzymes targeted by this compound. The protocols are designed to be adaptable for screening and characterizing this compound and its analogs as potential therapeutic agents.
Signaling Pathway of Enkephalin Degradation and this compound Inhibition
The diagram below illustrates the enzymatic degradation of enkephalins and the inhibitory action of this compound on the key enzymes involved. Enkephalins are released into the synaptic cleft where they can bind to opioid receptors, leading to downstream signaling that modulates pain and inflammation. However, their action is terminated by the hydrolytic activity of enkephalinases such as NEP, APN, DPP3, and ACE. This compound, by inhibiting these enzymes, increases the synaptic half-life of enkephalins, thereby enhancing their physiological effects.
Caption: Signaling pathway of enkephalin degradation and its inhibition by this compound.
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of this compound against its target enzymes. This data can be used as a reference for comparing the potency of novel this compound analogs.
| Enzyme Target | Inhibitor | Activity Type | Value | Source Organism (Enzyme) | Reference |
| Aminopeptidase N (APN) | This compound | IC50 | 3.3 µg/mL | Monkey brain | [2] |
| Dipeptidyl Peptidase III (DPP3) | This compound | IC50 | 1.4 µg/mL | Monkey brain | [2] |
| Dipeptidyl Peptidase III (DPP3) | This compound | Ki | 0.51 µM | Monkey brain | [6] |
| Angiotensin-Converting Enzyme (ACE) | This compound | IC50 | 2.4 µg/mL | Monkey brain | [2] |
| Neprilysin (NEP/Enkephalinase) | This compound | IC50 | 10 µg/mL | Monkey brain | [2] |
Experimental Workflow for Enzyme Inhibition Assay
The general workflow for determining the inhibitory activity of this compound or its analogs against the target enzymes is depicted below. The process involves preparing the enzyme and inhibitor solutions, initiating the reaction with a specific substrate, and measuring the resulting signal, which is then used to calculate the percentage of inhibition.
Caption: General experimental workflow for a this compound enzyme inhibition assay.
Experimental Protocols
Detailed methodologies for performing inhibition assays for each of the key target enzymes are provided below. These protocols are based on established methods and can be adapted for use with this compound and its analogs.
Neprilysin (NEP/Enkephalinase) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available neprilysin assay kits and is suitable for determining the inhibitory activity of this compound against NEP.
A. Materials and Reagents:
-
Recombinant human Neprilysin (NEP)
-
NEP Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
Fluorogenic NEP Substrate (e.g., Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH)
-
This compound or its analogs
-
Positive Control Inhibitor (e.g., Thiorphan)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 320-340 nm / 400-430 nm)
B. Assay Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound/analog in a suitable solvent (e.g., DMSO or water).
-
Prepare serial dilutions of the inhibitor in NEP Assay Buffer.
-
Prepare a working solution of the NEP enzyme in cold NEP Assay Buffer.
-
Prepare a working solution of the NEP substrate in NEP Assay Buffer.
-
-
Assay Procedure:
-
Add 50 µL of NEP Assay Buffer to the "Blank" wells.
-
Add 50 µL of the NEP enzyme working solution to the "Enzyme Control," "Positive Control," and "Inhibitor" wells.
-
Add 10 µL of the respective inhibitor dilutions to the "Inhibitor" wells.
-
Add 10 µL of the positive control inhibitor to the "Positive Control" wells.
-
Add 10 µL of NEP Assay Buffer to the "Enzyme Control" and "Blank" wells.
-
Mix gently and incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 40 µL of the NEP substrate working solution to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
The % inhibition is calculated as: [1 - (Slope of Inhibitor Well / Slope of Enzyme Control Well)] * 100.
-
Plot the % inhibition against the inhibitor concentration to determine the IC50 value.
-
Aminopeptidase N (APN) Inhibition Assay (Fluorometric)
This protocol is based on a general fluorometric assay for APN activity.[7]
A. Materials and Reagents:
-
Recombinant human Aminopeptidase N (APN)
-
APN Assay Buffer (e.g., 25 mM Tris, pH 7.4)
-
Fluorogenic APN Substrate (e.g., L-Leucine-7-amido-4-methylcoumarin hydrochloride)
-
This compound or its analogs
-
Positive Control Inhibitor (e.g., Bestatin)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 360-380 nm / 440-460 nm)
B. Assay Protocol:
-
Reagent Preparation:
-
Prepare stock solutions and serial dilutions of the inhibitor as described for the NEP assay.
-
Prepare a working solution of the APN enzyme in APN Assay Buffer.
-
Prepare a working solution of the APN substrate in APN Assay Buffer.
-
-
Assay Procedure:
-
Follow the same well setup as the NEP assay (Blank, Enzyme Control, Positive Control, Inhibitor).
-
Add 80 µL of the appropriate solutions (buffer, enzyme, inhibitor) to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the APN substrate working solution to all wells.
-
-
Measurement:
-
Measure the fluorescence in a kinetic mode for 45-60 minutes at 37°C.[7]
-
-
Data Analysis:
-
Calculate the % inhibition and IC50 value as described for the NEP assay.
-
Dipeptidyl Peptidase III (DPP3) Inhibition Assay (Fluorogenic)
This protocol is adapted from a commercially available fluorogenic DPP3 assay kit.[8]
A. Materials and Reagents:
-
Recombinant human Dipeptidyl Peptidase III (DPP3)
-
DPP3 Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.8)
-
Fluorogenic DPP3 Substrate (e.g., Arg-Arg-7-amido-4-methylcoumarin)
-
This compound or its analogs
-
Positive Control Inhibitor (e.g., a known DPP3 inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 380 nm / 460 nm)
B. Assay Protocol:
-
Reagent Preparation:
-
Prepare stock solutions and serial dilutions of the inhibitor.
-
Prepare a working solution of the DPP3 enzyme in DPP3 Assay Buffer.
-
Prepare a working solution of the DPP3 substrate in DPP3 Assay Buffer.
-
-
Assay Procedure:
-
Set up the plate with Blank, Enzyme Control, Positive Control, and Inhibitor wells.
-
Add the appropriate components (buffer, enzyme, inhibitor) to each well for a final volume of 50 µL before adding the substrate.
-
Incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 50 µL of the DPP3 substrate working solution.
-
-
Measurement:
-
Measure the fluorescence in a kinetic or endpoint mode at 37°C.
-
-
Data Analysis:
-
Calculate the % inhibition and IC50 value as previously described.
-
Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Fluorometric)
This protocol is based on a fluorometric assay for ACE activity using a synthetic substrate.[9][10]
A. Materials and Reagents:
-
Recombinant human Angiotensin-Converting Enzyme (ACE)
-
ACE Assay Buffer (e.g., 100 mM Tris-HCl, 300 mM NaCl, pH 8.3)
-
Fluorogenic ACE Substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)
-
This compound or its analogs
-
Positive Control Inhibitor (e.g., Captopril or Lisinopril)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 320-330 nm / 405-430 nm)
B. Assay Protocol:
-
Reagent Preparation:
-
Prepare stock solutions and serial dilutions of the inhibitor.
-
Prepare a working solution of the ACE enzyme in ACE Assay Buffer.
-
Prepare a working solution of the ACE substrate in ACE Assay Buffer.
-
-
Assay Procedure:
-
To the appropriate wells, add 40 µL of the ACE enzyme working solution.
-
Add 10 µL of the inhibitor dilutions or controls.
-
Incubate at 37°C for 5-15 minutes.[9]
-
Initiate the reaction by adding 50 µL of the ACE substrate working solution.
-
-
Measurement:
-
Measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the % inhibition and IC50 value as described in the previous protocols.
-
References
- 1. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 2. [this compound, a new inhibitor of enkephalin-degrading enzymes derived from the bovine spinal cord] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 4. Anti-Inflammatory Effect of Homo- and Heterodimers of Natural Enkephalinase Inhibitors in Experimental Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as an endogenous inhibitor of enkephalin-degrading enzymes: roles in pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.cn [abcam.cn]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. ACE Inhibition Assay [bio-protocol.org]
- 9. ACE-inhibitory activity assay: IC50 [protocols.io]
- 10. assaygenie.com [assaygenie.com]
Application Notes and Protocols for P2X3 Receptor Binding Assay Using Spinorphin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X3 receptor, an ATP-gated cation channel, is a key player in nociceptive signaling and has emerged as a significant therapeutic target for chronic pain, cough, and other sensory disorders.[1][2] Spinorphin, an endogenous heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr), has been identified as a potent and selective antagonist of the human P2X3 receptor, making it a valuable tool for studying P2X3 receptor pharmacology and for the development of novel analgesics.[3] These application notes provide detailed protocols for a P2X3 receptor binding assay using this compound as a competitive ligand, enabling researchers to investigate the binding properties of novel compounds targeting this receptor.
P2X3 Receptor Signaling Pathway
Activation of the P2X3 receptor by its endogenous ligand, adenosine triphosphate (ATP), leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+ ions. This influx causes membrane depolarization and the initiation of an action potential in sensory neurons, transmitting pain signals to the central nervous system.[1][4] The activity of the P2X3 receptor can be modulated by various intracellular signaling pathways. For instance, Protein Kinase C (PKC) can enhance receptor activity.[5] Downstream of receptor activation, the influx of calcium can trigger further signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway, which is implicated in nociceptive sensitization.[6]
References
- 1. P2X3 receptors and peripheral pain mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. P2X3 receptor involvement in endometriosis pain via ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Spinorphin's Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinorphin is an endogenous heptapeptide with demonstrated anti-inflammatory properties.[1][2] Its mechanism of action involves the inhibition of enkephalin-degrading enzymes and antagonism of the P2X3 and N-formylpeptide (FPR) receptors.[1][3] Notably, this compound has been shown to inhibit the activation of neutrophils induced by the chemoattractant N-formylmethionyl-leucyl-phenylalanine (fMLF), suggesting its potential as a modulator of inflammatory responses.[3][4][5] These application notes provide detailed protocols for cell-based assays to characterize and quantify the anti-inflammatory effects of this compound, focusing on its impact on neutrophil and macrophage functions.
Data Presentation: Quantitative Analysis of this compound's Bioactivity
The following table summarizes the reported inhibitory concentrations of this compound in various neutrophil function assays. While specific IC50 values are not extensively reported in the public domain, the provided data indicate effective concentrations for observing significant biological effects.
| Assay | Cell Type | Stimulant | Parameter Measured | Effective Concentration of this compound | Reference |
| Chemotaxis | Human Neutrophils | fMLF | Cell Migration | Significant inhibition at 10 µM | [4] |
| Superoxide Production | Human Neutrophils | fMLF | O2- Generation | Significant inhibition at 100 µM | [4] |
| Exocytosis | Human Neutrophils | fMLF | β-glucuronidase and collagenase release | Significant inhibition at 100 µM | [4] |
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below to enable researchers to investigate this compound's anti-inflammatory activity.
Protocol 1: Neutrophil Chemotaxis Assay
Objective: To evaluate the inhibitory effect of this compound on fMLF-induced neutrophil migration.
Materials:
-
Human neutrophils isolated from fresh peripheral blood
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
N-formylmethionyl-leucyl-phenylalanine (fMLF)
-
Boyden chamber or similar chemotaxis system with 3-5 µm pore size filters
-
Calcein-AM or other suitable fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend the purified neutrophils in RPMI 1640 supplemented with 1% FBS.
-
Cell Labeling: Incubate the neutrophils with Calcein-AM at a final concentration of 5 µM for 30 minutes at 37°C. Wash the cells twice with RPMI 1640 to remove excess dye and resuspend in RPMI 1640 with 1% FBS at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
In the lower wells of the Boyden chamber, add RPMI 1640 with 1% FBS containing fMLF at a concentration known to induce chemotaxis (e.g., 10 nM).
-
In separate wells, add medium with fMLF and varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a negative control (medium only) and a positive control (fMLF only).
-
-
Cell Addition: Add the Calcein-AM labeled neutrophil suspension to the upper chamber of each well.
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for cell migration.
-
Quantification:
-
After incubation, carefully remove the upper chamber.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Calcein-AM).
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the fMLF-only control.
Protocol 2: Macrophage Cytokine Release Assay
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line or primary bone marrow-derived macrophages (BMDMs)
-
DMEM or RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells or BMDMs in complete medium (DMEM/RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin) in a 37°C, 5% CO2 incubator.
-
Cell Seeding: Seed the macrophages into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
The next day, replace the medium with fresh medium containing varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).
-
Pre-incubate the cells with this compound for 1-2 hours.
-
Stimulate the cells with LPS at a final concentration of 100 ng/mL. Include a vehicle control (no LPS, no this compound), a positive control (LPS only), and wells with this compound alone to test for any intrinsic effects.
-
-
Incubation: Incubate the plates for 6-24 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the specific cytokine being measured.
-
Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes and carefully collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition of cytokine production for each this compound concentration relative to the LPS-only control.
Protocol 3: Western Blot for MAPK and NF-κB Signaling Pathways
Objective: To investigate whether this compound's anti-inflammatory effects are mediated through the inhibition of MAPK (p38, ERK1/2) and/or NF-κB signaling pathways.
Materials:
-
Human neutrophils or RAW 264.7 macrophages
-
Appropriate cell culture medium
-
This compound
-
fMLF (for neutrophils) or LPS (for macrophages)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38, anti-total-p38, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-IκBα, anti-total-IκBα, anti-p65, anti-Lamin B1 (for nuclear fractions)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Culture and seed neutrophils or macrophages in 6-well plates at a higher density (e.g., 1-2 x 10^6 cells/well).
-
Pre-treat the cells with an effective concentration of this compound (e.g., 100 µM) for 1-2 hours.
-
Stimulate the cells with fMLF (100 nM for neutrophils) or LPS (100 ng/mL for macrophages) for a short duration (e.g., 5-30 minutes) to observe phosphorylation events.
-
-
Cell Lysis:
-
After stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
For NF-κB p65 nuclear translocation, perform nuclear and cytoplasmic fractionation using a suitable kit.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on the activation of these signaling pathways. For NF-κB, assess the translocation of p65 to the nucleus by comparing its levels in the nuclear and cytoplasmic fractions.
Mandatory Visualizations
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed signaling pathway of this compound's anti-inflammatory action.
References
- 1. The endogenous opioid this compound blocks fMet-Leu-Phe-induced neutrophil chemotaxis by acting as a specific antagonist at the N-formylpeptide receptor subtype FPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Fluorescently Labeled Spinorphin Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the design, synthesis, purification, and characterization of fluorescently labeled Spinorphin analogs. This compound, an endogenous heptapeptide (Leu-Val-Val-Tyr-Pro-W-Thr), is a key regulator of enkephalin-degrading enzymes and exhibits antinociceptive and anti-inflammatory properties.[1][2][3] Fluorescent labeling of this compound analogs enables researchers to visualize and track their interactions with biological systems, facilitating studies in drug development, receptor binding, and cellular imaging.[4][5][6]
Introduction to Fluorescent Labeling of Peptides
Fluorescent labeling of peptides involves the covalent attachment of a fluorophore to the peptide sequence. This process allows for the sensitive detection and quantification of the peptide in various biological assays.[5][6] Common strategies for labeling peptides include targeting primary amines at the N-terminus or on lysine side chains, or thiol groups on cysteine residues.[5][7] The choice of fluorescent dye and labeling strategy is critical to minimize interference with the peptide's biological activity.[5][8]
Data Presentation: Properties of Fluorescently Labeled this compound Analogs
The following table summarizes the physicochemical and spectral properties of reported fluorescently labeled this compound analogs. This data is essential for selecting the appropriate analog and experimental setup for specific research applications.
| Analog Name | Sequence Modification | Fluorescent Label | Excitation (nm) | Emission (nm) | Molecular Weight (m/z) | Retention Time (tR, min) | Reference |
| Rh-S | N-terminus | Rhodamine B | ~560 | - | 1320.7 | 12.3 | [3][9] |
| Rh-S5 | N-terminus, Pro5 -> Ac5c | Rhodamine B | ~560 | - | 1318.7 | 12.0 | [3][9] |
| Rh-S6 | N-terminus, Pro5 -> Ac6c | Rhodamine B | ~560 | - | 1332.8 | 12.8 | [3][9] |
Ac5c: 1-aminocyclopentanecarboxylic acid; Ac6c: 1-aminocyclohexanecarboxylic acid
Mandatory Visualizations
This compound Signaling Pathway
This compound acts as an inhibitor of several enkephalin-degrading enzymes, thereby potentiating the effects of endogenous enkephalins.[1][2][10] It has also been shown to antagonize the P2X3 receptor.[1] The following diagram illustrates the known signaling pathways influenced by this compound.
Caption: this compound Signaling Pathway.
Experimental Workflow for Creating Fluorescently Labeled this compound Analogs
The following diagram outlines the key steps involved in the synthesis, purification, and characterization of fluorescently labeled this compound analogs.
Caption: Experimental Workflow.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs
This protocol details the manual solid-phase synthesis of this compound analogs using Fmoc chemistry.[11][12]
Materials:
-
Fmoc-Rink-Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Thr(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Leu-OH)
-
Coupling reagents: TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvents: DMF, DCM, Methanol
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink-Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, DCM, and methanol.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents) with TBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activated amino acid solution.
-
Add the activated amino acid mixture to the deprotected resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: After complete coupling, wash the resin with DMF, DCM, and methanol.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the this compound sequence (Thr-Trp-Pro-Tyr-Val-Val-Leu).
-
N-terminal Modification (Optional): If a non-fluorescent analog is desired, proceed to deprotection of the final Fmoc group. For fluorescent labeling, keep the N-terminal Fmoc group on for Protocol 2.
Protocol 2: On-Resin Fluorescent Labeling
This protocol describes the N-terminal labeling of the synthesized this compound analog with a fluorescent dye (e.g., Rhodamine B) while the peptide is still attached to the resin.[11][13]
Materials:
-
Peptide-resin from Protocol 1 (with N-terminal Fmoc group)
-
Fluorescent dye with a carboxylic acid group (e.g., Rhodamine B)
-
Coupling reagents (TBTU, HOBt)
-
Activation base (DIPEA)
-
Solvents (DMF, DCM)
Procedure:
-
Fmoc Deprotection: Remove the N-terminal Fmoc group from the peptide-resin as described in Protocol 1, step 2.
-
Dye Coupling:
-
Dissolve the fluorescent dye (e.g., Rhodamine B, 3 equivalents) in DMF.
-
Add coupling reagents TBTU (2.9 equivalents) and HOBt (3 equivalents) to the dye solution.
-
Add DIPEA (6 equivalents) to activate the dye.
-
Add the activated dye solution to the deprotected peptide-resin and shake for 4-6 hours at room temperature, protected from light.
-
-
Washing: Wash the fluorescently labeled peptide-resin thoroughly with DMF, DCM, and methanol to remove excess dye and coupling reagents.
Protocol 3: Cleavage, Deprotection, and Purification
This protocol details the cleavage of the labeled peptide from the resin, removal of side-chain protecting groups, and subsequent purification.[12][]
Materials:
-
Fluorescently labeled peptide-resin from Protocol 2
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Purification system: High-Performance Liquid Chromatography (HPLC) with a C18 column
-
Mobile phase A: 0.1% TFA in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Precipitation and Washing:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the washing step with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of mobile phase A.
-
Purify the peptide by preparative reverse-phase HPLC using a gradient of mobile phase B.
-
Monitor the elution profile at the absorbance wavelength of the peptide bond (220 nm) and the specific wavelength for the fluorescent dye (e.g., ~560 nm for Rhodamine B).
-
Collect the fractions containing the pure, labeled peptide.
-
-
Lyophilization: Freeze the purified fractions and lyophilize to obtain the final product as a powder.
Protocol 4: Characterization of Fluorescently Labeled this compound Analogs
This protocol outlines the key analytical techniques to verify the identity, purity, and fluorescent properties of the synthesized analogs.[][15]
Materials:
-
Purified fluorescently labeled this compound analog
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Analytical HPLC system with a C18 column
-
Fluorescence spectrophotometer
Procedure:
-
Molecular Weight Verification:
-
Dissolve a small amount of the lyophilized peptide in an appropriate solvent.
-
Analyze the sample using mass spectrometry to confirm that the observed molecular weight matches the calculated molecular weight of the fluorescently labeled peptide.
-
-
Purity Assessment:
-
Analyze the purified peptide using analytical HPLC with a C18 column and a suitable gradient.
-
Assess the purity by integrating the peak area of the desired product relative to any impurity peaks. Purity should typically be >95%.
-
-
Fluorescence Spectroscopy:
-
Dissolve the labeled peptide in a suitable buffer (e.g., PBS, pH 7.4).
-
Measure the excitation and emission spectra to determine the maximal excitation and emission wavelengths.
-
Quantum yield and other photophysical properties can be determined using standard methods if required.
-
By following these detailed protocols and utilizing the provided data and visualizations, researchers can successfully create and characterize fluorescently labeled this compound analogs for a wide range of applications in pharmacology and cell biology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound as an endogenous inhibitor of enkephalin-degrading enzymes: roles in pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 5. Useful Approaches for Labeling Peptides with Fluorescent Dyes [bio-itworld.com]
- 6. Fluorescent-labeled peptides – ProteoGenix [us.proteogenix.science]
- 7. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. [this compound, a new inhibitor of enkephalin-degrading enzymes derived from the bovine spinal cord] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization and Biological Investigation of New N-Modified this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Peptide Analysis, Sequencing and Synthesis—Section 9.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Synthesis, Characterization and Biological Investigation of New N-Modified this compound Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Spinorphin-Gold Nanoparticle Conjugates for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of Spinorphin-gold nanoparticle (AuNP) conjugates, intended for use as a targeted drug delivery system. This compound, an endogenous heptapeptide, has demonstrated antinociceptive, antiallodynic, and anti-inflammatory properties.[1][2] The conjugation of this compound to gold nanoparticles offers a promising strategy to enhance its stability, bioavailability, and targeted delivery, potentially to the central nervous system.[3]
Overview of the System
Gold nanoparticles are widely utilized in biomedical applications due to their biocompatibility, ease of synthesis, and tunable surface chemistry.[4][5][6][7] They serve as a stable scaffold for the attachment of therapeutic molecules like peptides.[6] The conjugation of this compound to AuNPs can be achieved through various methods, including passive adsorption or covalent linkage. This document will focus on a covalent conjugation strategy, which offers a more stable and controlled attachment of the peptide to the nanoparticle surface.
Mechanism of Action
This compound is a non-classical opioid peptide that acts as a regulator of enkephalin-degrading enzymes, including aminopeptidase N (APN), dipeptidyl peptidase III (DPP3), angiotensin-converting enzyme (ACE), and neutral endopeptidase (NEP).[1] By inhibiting these enzymes, this compound can potentiate the effects of endogenous enkephalins, which are involved in pain modulation.[2] The conjugation to gold nanoparticles aims to protect this compound from degradation and facilitate its transport across biological barriers.
Data Presentation
The following tables summarize key quantitative data for the characterization of this compound-AuNP conjugates, based on previously reported findings.
Table 1: Physicochemical Properties of this compound-AuNP Conjugates
| Parameter | Value | Method of Analysis |
| Average Diameter of AuNPs | 21.92 ± 6.89 nm | Transmission Electron Microscopy (TEM) |
| Zeta Potential | Sufficiently high for stability | Zeta Potential Analysis |
| UV-Vis Absorbance Peak of AuNPs | ~531 nm | UV-Vis Spectrophotometry |
Data adapted from a study on rhodamine-labeled this compound-AuNP conjugates.[3]
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis and characterization of this compound-AuNP conjugates.
Protocol for Synthesis of Gold Nanoparticles (Turkevich Method)
This protocol describes the synthesis of citrate-stabilized gold nanoparticles with a diameter of approximately 20 nm.
Materials:
-
Hydrogen tetrachloroaurate (HAuCl₄) solution (1.0 mM)
-
Trisodium citrate (1% solution)
-
Deionized water
-
Glassware (thoroughly cleaned)
-
Stirring hotplate
Procedure:
-
In a clean Erlenmeyer flask, bring 20 mL of 1.0 mM HAuCl₄ solution to a rolling boil while stirring.
-
Quickly add 2 mL of 1% trisodium citrate solution to the boiling HAuCl₄ solution.[5]
-
The solution color will change from pale yellow to colorless, then to a deep red, indicating the formation of gold nanoparticles.[8]
-
Continue boiling and stirring for an additional 10 minutes.[5]
-
Remove the flask from the heat and allow it to cool to room temperature.
-
The synthesized AuNPs can be stored at 4°C for further use.
Protocol for Conjugation of this compound to Gold Nanoparticles
This protocol outlines the covalent conjugation of this compound to the synthesized AuNPs. A thiol-terminated this compound derivative (e.g., with a cysteine residue added to the N-terminus) is recommended for a stable gold-thiol bond.
Materials:
-
Synthesized gold nanoparticle solution
-
Thiol-modified this compound (e.g., Cys-LVVYPWT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
Procedure:
-
Prepare a stock solution of thiol-modified this compound in deionized water.
-
Add the this compound stock solution to the gold nanoparticle solution at a molar ratio determined by optimization (a starting point could be a 1:100 ratio of AuNPs to this compound).
-
Gently mix the solution and allow it to react for at least 2 hours at room temperature with gentle stirring.
-
To remove unconjugated this compound, centrifuge the solution at a speed sufficient to pellet the AuNP conjugates (e.g., 12,000 x g for 30 minutes).
-
Carefully remove the supernatant and resuspend the pellet in PBS.
-
Repeat the centrifugation and resuspension steps two more times to ensure the removal of unbound peptide.
-
After the final wash, resuspend the this compound-AuNP conjugates in PBS for storage at 4°C.
Protocol for Characterization of this compound-AuNP Conjugates
3.3.1. UV-Vis Spectroscopy
-
Purpose: To confirm the formation of AuNPs and their conjugation with this compound.
-
Procedure:
-
Record the UV-Vis absorption spectrum of the synthesized AuNPs and the this compound-AuNP conjugates from 400 to 700 nm.
-
A characteristic surface plasmon resonance peak for AuNPs should be observed around 520-530 nm.[3] A slight red-shift in the peak after conjugation can indicate the binding of this compound to the nanoparticle surface.
-
3.3.2. Dynamic Light Scattering (DLS) and Zeta Potential
-
Purpose: To determine the hydrodynamic diameter and surface charge of the conjugates.
-
Procedure:
-
Dilute a small aliquot of the conjugate solution in deionized water.
-
Measure the hydrodynamic diameter and zeta potential using a DLS instrument.
-
An increase in hydrodynamic diameter compared to the bare AuNPs will confirm the presence of the peptide on the surface. A stable nanoparticle dispersion is generally indicated by a zeta potential value more positive than +30 mV or more negative than -30 mV.[3]
-
3.3.3. Transmission Electron Microscopy (TEM)
-
Purpose: To visualize the size, shape, and morphology of the AuNPs and conjugates.
-
Procedure:
-
Place a drop of the diluted nanoparticle solution onto a carbon-coated copper grid and allow it to dry.
-
Image the grid using a transmission electron microscope.
-
Analyze the images to determine the average core size and size distribution of the nanoparticles.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits enkephalin-degrading enzymes, increasing enkephalin levels.
Experimental Workflow for Developing this compound-AuNP Conjugates
Caption: Workflow for synthesis and characterization of this compound-AuNP conjugates.
Logical Relationship in Drug Delivery
Caption: Conceptual pathway for this compound-AuNP conjugate drug delivery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, an endogenous inhibitor of enkephalin-degrading enzymes, potentiates leu-enkephalin-induced anti-allodynic and antinociceptive effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gold Nanoparticle-Conjugated Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 6. Bioconjugation of Peptides to Hybrid Gold Nanoparticles | Springer Nature Experiments [experiments.springernature.com]
- 7. Preparation of 2 nm gold nanoparticles for in vitro and in vivo applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: HPLC Purification of Spinorphin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC purification of Spinorphin. The information is tailored to researchers, scientists, and drug development professionals to help resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting protocol for analytical and preparative HPLC of this compound?
A1: A common approach for this compound purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Below are representative starting protocols for both analytical and semi-preparative scales, based on published methods.[1][2]
Data Presentation: HPLC Protocols for this compound Purification
| Parameter | Analytical RP-HPLC | Semi-Preparative RP-HPLC |
| Column | SymmetryShield™ RP-18, 3.5 µm, 50 x 4.6 mm | XBridge™ Prep C18, 10 µm, 10 x 250 mm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 0→100% B over 45 min, then 100% B for 5 min | 20→100% B over 50 min |
| Flow Rate | 1 mL/min | 5 mL/min |
| Detection | UV at 210-220 nm | UV at 210-220 nm |
Q2: My this compound peptide is showing poor solubility in the mobile phase. What can I do?
A2: Poor solubility of peptides in the initial mobile phase is a common issue. If this compound is difficult to dissolve, first try dissolving it in a small amount of 100% aqueous solution containing 0.1% TFA before diluting it with the mobile phase.[3] If solubility issues persist, consider using a stronger organic solvent for initial dissolution, but be mindful that injecting a sample in a solvent significantly stronger than the initial mobile phase can lead to peak distortion.
Q3: I'm observing low yield after purification, even with good purity in the fractions. What could be the cause?
A3: Low recovery of peptides post-purification can stem from several factors. If you are using a chlorotrityl linker for solid-phase peptide synthesis (SPPS), premature cleavage of the peptide from the resin during synthesis can occur, leading to a lower amount of the full-length peptide in the crude product.[4] Additionally, ensure that the lyophilization process is optimized, as improper handling can lead to loss of the purified peptide.[5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the HPLC purification of this compound in a question-and-answer format.
Problem 1: Poor Peak Resolution or Co-eluting Peaks
Q: My chromatogram shows broad peaks and poor separation between this compound and impurities. How can I improve the resolution?
A: Achieving good peak resolution is critical for accurate quantification and purification. Here are several strategies to improve peak separation:
-
Optimize the Gradient: A shallower gradient can often improve the separation of closely eluting peaks. For example, instead of a rapid gradient from 20% to 100% acetonitrile, try a more gradual increase, such as 20-60% over a longer period.[6]
-
Adjust the Mobile Phase Composition: Modifying the mobile phase can alter selectivity. While acetonitrile is common, trying methanol as the organic modifier can change the elution profile and improve separation.[7][8]
-
Change the Column: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size can enhance efficiency and resolution.[7][9] Longer columns also generally provide better resolution, though at the cost of longer run times and higher backpressure.[7]
-
Adjust the Flow Rate: Lowering the flow rate can sometimes lead to better peak resolution, although it will increase the analysis time.[6][10]
-
Optimize the Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. However, be cautious as high temperatures can potentially degrade the peptide.[6][10]
Experimental Protocols: Method for Improving Peak Resolution
-
Systematic Approach: Change only one parameter at a time to systematically evaluate its effect on the separation.[10]
-
Gradient Modification: Start by decreasing the gradient slope. For instance, if your initial gradient is a 5% increase in acetonitrile per minute, try reducing it to 2% per minute.
-
Solvent Screening: If gradient optimization is not sufficient, substitute acetonitrile with methanol in the mobile phase and re-run the gradient.
-
Column Evaluation: If resolution is still poor, consider testing a column with a different particle size or length. For example, moving from a 5 µm to a 3.5 µm particle size column can increase efficiency.[7]
Problem 2: Peak Tailing
Q: The peak for this compound is asymmetrical with a pronounced tail. What is causing this and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the peptide and the stationary phase, or by column overload.
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Try injecting a smaller amount of your sample to see if the peak shape improves.[11]
-
Increase Ion-Pairing Agent Concentration: Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve peak shape. Insufficient TFA can lead to tailing. Ensure your mobile phase contains at least 0.1% TFA.[11]
-
Use a High-Purity Silica Column: Older or lower-quality silica columns can have active silanol groups that cause secondary interactions with peptides, leading to tailing. Using a high-purity, end-capped column can minimize these interactions.[11]
Problem 3: Baseline Noise or Drifting
Q: My HPLC baseline is noisy or drifting, making it difficult to accurately integrate the peaks. What are the likely causes?
A: An unstable baseline can be due to several factors related to the mobile phase or the HPLC system itself.
-
Mobile Phase Contamination: Ensure you are using high-purity, HPLC-grade solvents and reagents. Contaminants in the mobile phase, especially in gradient elution, can cause a rising baseline and ghost peaks. Always use freshly prepared mobile phases.
-
Inadequate Mobile Phase Degassing: Dissolved gases in the mobile phase can lead to the formation of bubbles in the pump or detector, causing baseline noise. Degas your mobile phase before use.
-
Pump or Detector Issues: Leaks in the pump, worn pump seals, or a dirty detector flow cell can all contribute to baseline instability.
Mandatory Visualizations
Logical Troubleshooting Workflow for HPLC Issues
Caption: A flowchart for troubleshooting common HPLC purification issues.
Signaling Pathway Inhibition by this compound
This compound is known to inhibit enkephalin-degrading enzymes, thereby potentiating the effects of endogenous enkephalins which are involved in pain modulation.[12]
Caption: The mechanism of action of this compound in pain modulation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. bachem.com [bachem.com]
- 6. mastelf.com [mastelf.com]
- 7. chromtech.com [chromtech.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. hplc.eu [hplc.eu]
- 12. This compound as an endogenous inhibitor of enkephalin-degrading enzymes: roles in pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing aggregation of Spinorphin during synthesis and storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to Spinorphin aggregation during chemical synthesis and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to aggregation?
This compound is an endogenous heptapeptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT)[1]. Its susceptibility to aggregation stems from its amino acid composition, which includes a high proportion of hydrophobic residues (Leucine, Valine, Proline, Tryptophan). These non-polar residues can promote intermolecular associations and self-assembly into ordered structures like β-sheets, leading to the formation of insoluble aggregates[2][3]. While the proline residue can act as a structural disruptor, the overall hydrophobicity remains a key driver for aggregation[2].
Q2: What are the primary factors that induce this compound aggregation?
Peptide aggregation is a multifaceted issue influenced by both intrinsic and extrinsic factors. Key factors include:
-
Amino Acid Sequence: The inherent hydrophobicity of the this compound sequence is a primary intrinsic factor[3][4].
-
Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions, promoting aggregation[4][5].
-
pH: A peptide's solubility is often lowest at its isoelectric point (pI), where it has a net neutral charge. For this compound, aggregation may increase at a pH close to its pI[3][6].
-
Temperature: Elevated temperatures can accelerate degradation pathways and induce aggregation. For storage, lower temperatures are crucial[7][8][9].
-
Solvent/Buffer: The choice of solvent and the ionic strength of the buffer can significantly impact solubility and stability[4][5].
-
Mechanical Stress: Agitation or shaking can introduce energy that promotes aggregation at interfaces, such as the air-liquid interface[4].
Q3: How can I detect and quantify aggregation in my this compound sample?
Several analytical techniques can be employed to detect and quantify aggregation:
-
Visual Inspection: The simplest method is to check for visible particulates or cloudiness in the solution.
-
UV-Vis Spectroscopy: An increase in light scattering due to aggregates can be detected as an increase in absorbance or turbidity, often measured at wavelengths like 340 nm or 600 nm[10].
-
Size Exclusion Chromatography (SEC-HPLC): This is a widely used and robust method for separating and quantifying monomers from dimers, oligomers, and larger aggregates based on their hydrodynamic volume[11][12].
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates[13].
-
Flow Imaging Microscopy (FIM): This technique captures images of individual particles, allowing for their quantification, sizing, and morphological characterization[14].
Troubleshooting Guide: this compound Synthesis (SPPS)
Q1: During solid-phase peptide synthesis (SPPS), my resin beads are clumping and failing to swell. What is causing this?
This is a classic sign of on-resin aggregation. As the peptide chains elongate, they can form secondary structures (like β-sheets) that interact with each other through hydrogen bonds. This interchain association makes the peptide chains and the attached resin insoluble, preventing reagents from accessing the reactive sites[2][15]. This leads to a dramatic drop in the efficiency of both coupling and deprotection steps[15].
Q2: My coupling reactions are incomplete, and the ninhydrin test gives a false negative. How can I overcome this?
Severe aggregation can completely sequester the N-terminus of the growing peptide, making it unavailable for reaction or for detection by colorimetric tests like the ninhydrin test[15]. To overcome this, you must disrupt the secondary structures causing the aggregation.
Recommended Solutions:
-
Incorporate Structure-Breaking Dipeptides: The most effective strategy is to introduce pseudoproline dipeptides or Dmb dipeptides into the sequence. These derivatives temporarily introduce a "kink" in the peptide backbone, disrupting the hydrogen bonding that leads to β-sheet formation. The original amino acid sequence is restored during the final TFA cleavage[2][15].
-
Change Solvents: Switch from standard solvents like DMF to N-methylpyrrolidone (NMP) or add chaotropic agents or organic solvents like DMSO to the reaction mixture[2].
-
Increase Temperature & Agitation: Performing the coupling at a higher temperature or using sonication can help disrupt aggregates and improve reaction kinetics[2].
Q3: After cleaving the peptide from the resin, the crude this compound precipitated and is now insoluble. What can be done?
This indicates that aggregation is occurring immediately after cleavage as the protecting groups are removed.
Recommended Solutions:
-
Modify Cleavage Cocktail: For highly aggregation-prone peptides, including a detergent like sodium dodecyl sulfate (SDS) in the cleavage reaction can help keep the peptide soluble[16].
-
Use Arginine Tags: Synthesizing the peptide with a temporary, cleavable arginine tag can significantly improve the solubility of the crude product. The positively charged arginine residues disrupt hydrophobic interactions and prevent aggregation[17].
Troubleshooting Guide: this compound Storage and Handling
Q1: My lyophilized this compound powder is difficult to dissolve. What is the correct procedure?
This compound's hydrophobic nature can make it challenging to dissolve directly in aqueous buffers. An improper solubilization technique can lead to irreversible aggregation.
Recommended Solubilization Protocol:
-
Allow the vial of lyophilized peptide to warm to room temperature in a desiccator before opening to prevent condensation[18].
-
Add a small amount of a sterile organic solvent like DMSO or DMF to first wet and dissolve the peptide. Aim for a high concentration stock solution[19].
-
Once the peptide is fully dissolved, slowly add the desired sterile aqueous buffer (e.g., PBS at pH 7.4) dropwise to the peptide concentrate while vortexing.
-
If particulates appear, brief sonication in a water bath may help improve solubility[19][20]. Do not proceed with experiments if the solution remains cloudy.
Q2: My this compound solution was clear initially but became cloudy after storage. Why did this happen and is it usable?
The solution has become cloudy due to the formation of aggregates during storage. This can be triggered by improper storage temperature, freeze-thaw cycles, or chemical degradation. The sample is likely not suitable for use as the concentration of active, monomeric peptide is unknown and the aggregates themselves could cause issues in biological assays.
Q3: What are the optimal conditions for short-term and long-term storage of this compound?
To ensure the stability and prevent aggregation of this compound, adhere to the following storage guidelines.
| Format | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Long-term (Years) | Store in a tightly sealed container with a desiccant. Protect from light. This is the most stable form for long-term storage[18][19]. |
| In Solution | -20°C or -80°C | Short-term (Weeks) | Prepare aliquots to avoid repeated freeze-thaw cycles, which accelerate aggregation and degradation[18][21]. Use a sterile, slightly acidic buffer (pH 5-7)[18]. For peptides containing Trp (like this compound), use oxygen-free buffers to prevent oxidation[18][19]. |
Experimental Protocols
Protocol 1: General Method for Quantifying this compound Aggregation by SEC-HPLC
This protocol outlines a standard method for separating and quantifying soluble aggregates from monomeric this compound.
1. Materials:
-
HPLC system with a UV detector (220 nm and 280 nm).
-
Size-Exclusion Chromatography (SEC) column suitable for peptides (e.g., Tosoh TSKgel G2000SWxl or similar).
-
Mobile Phase: Isocratic elution using a buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8. The mobile phase should be filtered and degassed.
-
This compound sample, properly solubilized.
-
Molecular weight standards (for column calibration, if necessary).
2. Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Prepare the this compound sample in the mobile phase buffer to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter if any visible particulates are present.
-
Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.
-
Data Acquisition: Monitor the elution profile using the UV detector at 220 nm (for peptide bonds) and 280 nm (for Tyr and Trp residues). Aggregates, being larger, will elute first, followed by the monomeric peptide.
-
Analysis: Integrate the peak areas for the aggregate and monomer peaks. The percentage of aggregation can be calculated as: % Aggregation = (Area_aggregates / (Area_aggregates + Area_monomer)) * 100
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. peptide.com [peptide.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. mdpi.com [mdpi.com]
- 7. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biocompare.com [biocompare.com]
- 13. Protein Aggregation Analysis [intertek.com]
- 14. fluidimaging.com [fluidimaging.com]
- 15. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.cn]
- 16. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 19. bachem.com [bachem.com]
- 20. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 21. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Determining the optimal concentration of Spinorphin for cell culture experiments.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Spinorphin in cell culture experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on optimal concentrations to ensure the success of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during cell culture experiments with this compound.
| Question/Issue | Possible Cause(s) | Troubleshooting/Solution(s) |
| Low or no biological activity of this compound | 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell type and assay. 2. Peptide Degradation: Improper storage or handling may have led to the degradation of the peptide. 3. Incorrect Cell Culture Conditions: Cell density, passage number, or media components might be affecting the cellular response. | 1. Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., 10 nM to 100 µM) to determine the optimal concentration for your specific experimental setup. 2. Ensure Proper Storage: Store lyophilized this compound at -20°C or -80°C. Reconstituted peptide solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. 3. Optimize Cell Culture Parameters: Ensure cells are healthy, within their optimal passage number range, and seeded at the recommended density. |
| Unexpected Cytotoxicity or Cell Death | 1. High Concentration of this compound: Excessive concentrations can be toxic to some cell lines. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Peptide Aggregation: this compound may aggregate at high concentrations, leading to cytotoxicity.[1][2][3] | 1. Determine IC50: Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the concentration at which this compound becomes toxic to your cells. 2. Limit Solvent Concentration: Keep the final concentration of solvents like DMSO below 0.5%, and ideally below 0.1%, in your cell culture media.[4] Always include a vehicle control in your experiments. 3. Improve Solubility: Refer to the peptide solubility guidelines below. If aggregation is suspected, try dissolving the peptide in a different solvent or using sonication. |
| Inconsistent or Variable Results | 1. Incomplete Peptide Solubilization: The peptide may not be fully dissolved, leading to inaccurate concentrations. 2. Peptide Adsorption: Peptides can adhere to plasticware, reducing the effective concentration. 3. Variability in Cell Passages: Different cell passages can exhibit varied responses. | 1. Ensure Complete Dissolution: Visually inspect the solution to ensure there are no particulates. Follow the recommended solubilization protocol. 2. Use Low-Binding Plasticware: Utilize low-protein-binding tubes and pipette tips to minimize peptide loss. 3. Maintain Consistent Cell Passage Number: Use cells within a narrow passage number range for all experiments to ensure consistency. |
| Difficulty Dissolving this compound | 1. Hydrophobicity: The amino acid sequence of this compound (Leu-Val-Val-Tyr-Pro-Trp-Thr) contains hydrophobic residues. 2. Incorrect Solvent: The chosen solvent may not be appropriate for the peptide's properties. | 1. Follow Solubility Guidelines: Based on its sequence, this compound is a hydrophobic peptide. a. Start by attempting to dissolve in a small amount of sterile distilled water. b. If solubility is poor, try adding a small amount of an organic solvent like DMSO (Dimethyl Sulfoxide) and then dilute with your aqueous buffer.[4][5] c. Sonication can also aid in dissolution.[5][6][7] |
Optimal this compound Concentrations for In Vitro Experiments
The optimal concentration of this compound is highly dependent on the cell type, the specific assay being performed, and the experimental endpoint. Below is a summary of reported concentrations from the literature. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific conditions.
| Cell Type | Assay | Effective Concentration | Incubation Time | Observed Effect | Reference |
| Human Neutrophils | Chemotaxis Inhibition (fMLP-stimulated) | 10 µM | Not Specified | Significant inhibition of chemotaxis. | [6][8] |
| Human Neutrophils | Superoxide (O2-) Generation Inhibition | 100 µM | Not Specified | Inhibition of superoxide generation. | [6][8] |
| Human Neutrophils | Exocytosis Inhibition | 100 µM | Not Specified | Inhibition of β-glucuronidase and collagenase exocytosis. | [6][8] |
| HEK293 (transfected with mouse FPR) | Calcium Flux | EC50 = 128 µM | Not Specified | Induction of intracellular calcium rise. | |
| RAW 264.7 Macrophages | Nitric Oxide (NO) Production | Starting range: 1-100 µM | 24 hours | Expected: Modulation of LPS-induced NO production. | [9][10][11][12][13] |
| SH-SY5Y Neuroblastoma Cells | Neuroprotection (e.g., against 6-OHDA) | Starting range: 0.1-10 µM | 24 hours | Expected: Protection against neurotoxin-induced cell death. | [14][15][16][17][18] |
*Note: Concentrations for RAW 264.7 and SH-SY5Y cells are suggested starting ranges for dose-response experiments, as direct data for this compound in these specific assays was not available in the cited literature.
Detailed Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
General Protocol for Reconstituting and Storing this compound
-
Bring to Room Temperature: Before opening, allow the lyophilized this compound vial to equilibrate to room temperature to prevent condensation.
-
Solubilization:
-
Briefly centrifuge the vial to ensure the peptide powder is at the bottom.
-
Based on the peptide's properties, add the appropriate sterile solvent (e.g., sterile water, or a small amount of DMSO followed by sterile buffer).
-
Gently vortex or sonicate to ensure complete dissolution.
-
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes. Store aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Protocol for Determining Optimal this compound Concentration (Dose-Response)
-
Cell Seeding: Seed your cells of interest (e.g., RAW 264.7, SH-SY5Y) in a 96-well plate at a predetermined optimal density. Allow cells to adhere and grow overnight.
-
Prepare this compound Dilutions: Prepare a series of this compound dilutions in your cell culture medium. A common range to test is from 1 nM to 100 µM.
-
Treatment: Remove the old media from the cells and replace it with the media containing the different concentrations of this compound. Include a vehicle control (media with the same concentration of solvent used to dissolve this compound) and a negative control (media only).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assay: Perform your desired assay (e.g., MTT for viability, Griess assay for nitric oxide, etc.).
-
Data Analysis: Plot the response versus the log of the this compound concentration to determine the EC50 (effective concentration, 50%) or IC50 (inhibitory concentration, 50%).
Neutrophil Chemotaxis Assay (Boyden Chamber)
-
Neutrophil Isolation: Isolate neutrophils from fresh whole blood using a standard method like Ficoll-Paque density gradient centrifugation.
-
Cell Preparation: Resuspend the isolated neutrophils in a serum-free culture medium at a concentration of 1 x 10^6 cells/mL.[19]
-
Assay Setup:
-
Place the chemoattractant (e.g., fMLP) in the lower chamber of the Boyden apparatus.
-
Add the neutrophil suspension to the upper chamber, separated by a filter with a suitable pore size (e.g., 3-5 µm).
-
To test this compound's inhibitory effect, pre-incubate the neutrophils with various concentrations of this compound before adding them to the upper chamber, or add this compound to the upper chamber along with the cells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for 60-90 minutes.[19]
-
Quantification: After incubation, remove the filter, fix, and stain it. Count the number of cells that have migrated to the lower side of the filter using a microscope.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
This compound is known to interact with at least two key receptors: the N-formylpeptide receptor (FPR) and the P2X3 receptor.
References
- 1. Identification of process conditions influencing protein aggregation in Chinese hamster ovary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequence-dependent Internalization of Aggregating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. lifetein.com [lifetein.com]
- 5. biobasic.com [biobasic.com]
- 6. jpt.com [jpt.com]
- 7. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 8. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists [mdpi.com]
- 9. Protolytic properties and biological activity of this compound and its butyric acid derivatives in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages [mdpi.com]
- 14. 6-Hydroxydopamine Induces Neurodegeneration in Terminally Differentiated SH-SY5Y Neuroblastoma Cells via Enrichment of the Nucleosomal Degradation Pathway: a Global Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Characterization of Differentiated SH-SY5Y as Neuronal Screening Model Reveals Increased Oxidative Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of novel peptides that stimulate human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of Spinorphin for in vitro assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spinorphin. Our aim is to help you overcome common challenges encountered during in vitro assays and ensure the successful application of this heptapeptide.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound, from initial solubilization to experimental execution.
Problem 1: Poor or Incomplete Solubilization of Lyophilized this compound
Symptoms:
-
Visible particulate matter after adding solvent.
-
Cloudy or milky appearance of the solution.
-
Low or inconsistent results in downstream assays.
Possible Causes and Solutions:
This compound is a heptapeptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT).[1][2] The presence of several hydrophobic residues (Leu, Val, Tyr, Pro, Trp) contributes to its limited solubility in aqueous solutions.
| Solution | Detailed Protocol | Considerations |
| Use of Organic Solvents | 1. Before opening, centrifuge the vial to pellet the lyophilized powder.[3]2. Add a small amount of a sterile organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to the vial to create a concentrated stock solution.[3]3. Vortex or sonicate the solution to ensure complete dissolution.[3]4. For your working solution, slowly add the concentrated stock dropwise into your aqueous buffer with gentle stirring to the desired final concentration.[4] | - this compound has a reported solubility of 30 mg/mL in both DMSO and DMF. - For cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid cytotoxicity.[5] |
| pH Adjustment | 1. Determine the net charge of this compound at neutral pH. With no acidic or basic side chains, the peptide is neutral.[3]2. For neutral peptides, solubility can sometimes be improved by moving the pH away from the isoelectric point. Try dissolving in a slightly acidic buffer (e.g., pH 4-6) or a slightly basic buffer (e.g., pH 8-9). | - Changes in pH can affect the stability of the peptide and the biological activity in your assay. Always validate your assay performance at the adjusted pH. |
| Sonication | 1. After adding the initial solvent, place the vial in an ultrasonic bath for short intervals (e.g., 10-15 seconds).[3]2. Allow the solution to cool between sonication bursts to prevent heating, which could degrade the peptide.[3] | - Sonication can help break up aggregates and facilitate the dissolution of hydrophobic peptides. |
Problem 2: Precipitation of this compound During an Experiment
Symptoms:
-
The appearance of a precipitate after dilution in an aqueous buffer.
-
A gradual decrease in the measured activity of this compound over the course of the experiment.
Possible Causes and Solutions:
Precipitation can occur when the concentration of this compound exceeds its solubility limit in the final assay buffer, a phenomenon known as "salting out," or due to interactions with components of the buffer.
| Solution | Detailed Protocol | Considerations |
| Optimize Dilution | 1. When preparing your working solution, add the concentrated this compound stock solution to the aqueous buffer in a dropwise manner while gently vortexing.[4] | - This avoids localized high concentrations of the peptide that can lead to immediate precipitation. |
| Incorporate a Surfactant | 1. Include a low concentration of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%), in your final assay buffer. | - Surfactants can help to keep hydrophobic molecules in solution. Ensure the chosen surfactant is compatible with your assay system. |
| Temperature Control | 1. If precipitation is observed at lower temperatures, try performing the assay at a slightly elevated temperature (e.g., 37°C), if compatible with your experimental setup. | - Solubility of some peptides increases with temperature. However, be mindful of the potential for peptide degradation at higher temperatures over extended periods. |
Problem 3: Inconsistent or Unexpected Assay Results
Symptoms:
-
High variability between replicate wells.
-
Lower than expected biological activity.
-
Complete loss of activity.
Possible Causes and Solutions:
Inconsistent results can stem from incomplete solubilization, peptide degradation, or interference from residual contaminants from the synthesis process.
| Solution | Detailed Protocol | Considerations |
| Ensure Complete Solubilization | 1. After preparing the stock solution, centrifuge it at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved peptide.[5]2. Carefully transfer the supernatant to a new tube for use in your experiments. | - This ensures that you are working with a homogenous solution and that the concentration is accurate. |
| Proper Storage | 1. Store lyophilized this compound at -20°C or -80°C.[3]2. Once dissolved, aliquot the stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles. | - Repeated freezing and thawing can lead to peptide degradation. |
| Address Potential TFA Contamination | 1. Trifluoroacetic acid (TFA) is often used in peptide purification and can remain as a salt. If you suspect TFA is interfering with your cell-based assay, consider an additional purification step such as dialysis or buffer exchange. | - TFA can alter the pH of your solution and may have direct effects on cells. |
Data Presentation
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | Recommended for creating concentrated stock solutions. |
| N,N-Dimethylformamide (DMF) | 30 mg/mL | An alternative to DMSO for stock solutions. |
| Water | Poorly soluble | Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions alone. |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | Similar to water, direct dissolution in buffers is challenging. It is recommended to first dissolve in an organic solvent and then dilute into the buffer. |
Experimental Protocols
Protocol for Solubilizing this compound
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening. Centrifuge the vial briefly to ensure all the powder is at the bottom.
-
Initial Dissolution: Add the required volume of sterile DMSO or DMF to achieve a stock concentration of 10-30 mg/mL.
-
Mixing: Vortex the solution for 30 seconds. If particulates are still visible, sonicate in a water bath for 10-15 seconds. Repeat if necessary, allowing the solution to cool between sonications.
-
Working Solution Preparation: Slowly add the concentrated stock solution dropwise to your pre-warmed (if applicable) aqueous assay buffer while gently stirring. Do not exceed a final DMSO/DMF concentration that is tolerated by your assay (typically <0.5%).
-
Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.
Mandatory Visualizations
Signaling Pathways
This compound exerts its biological effects through multiple mechanisms, primarily by inhibiting enkephalin-degrading enzymes and interacting with specific receptors.[2]
Caption: Overview of this compound's mechanisms of action.
Caption: this compound's role in the enkephalin signaling pathway.
Experimental Workflow
Caption: Recommended workflow for preparing this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to try for dissolving this compound?
A1: Due to the hydrophobic nature of its amino acid sequence, we recommend starting with a small amount of a high-purity organic solvent like DMSO or DMF to create a concentrated stock solution. This compound has a reported solubility of 30 mg/mL in both of these solvents.
Q2: My this compound solution is cloudy. What should I do?
A2: A cloudy solution indicates incomplete dissolution or precipitation. Try sonicating the solution in short bursts in a water bath. If it remains cloudy, centrifuge the solution at high speed and use the clear supernatant. The concentration of the supernatant may need to be re-determined. For future preparations, ensure you are adding the concentrated organic stock solution very slowly to the aqueous buffer with constant mixing.
Q3: Can I dissolve this compound directly in water or PBS?
A3: Direct dissolution in aqueous solutions is not recommended and will likely result in poor solubility.[3][6] The most effective method is to first create a concentrated stock in an organic solvent like DMSO and then dilute it into your aqueous buffer.
Q4: How should I store my this compound solutions?
A4: For long-term storage, lyophilized this compound should be kept at -20°C or -80°C. Once dissolved, it is best to prepare single-use aliquots of your stock solution and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q5: I am seeing high variability in my cell-based assay. Could the this compound be the problem?
A5: High variability can be due to several factors related to the peptide. First, ensure your this compound is fully dissolved and that you are using a homogenous solution. Incomplete dissolution is a common source of error. Second, consider the possibility of residual TFA from the synthesis process interfering with your cells. Finally, ensure proper storage and handling to prevent degradation.
Q6: What is the mechanism of action of this compound?
A6: this compound is known to act through at least two main mechanisms. Its primary role is as an inhibitor of several enkephalin-degrading enzymes, which increases the local concentration and prolongs the action of endogenous enkephalins, leading to analgesic and anti-inflammatory effects.[2][7] Additionally, it has been shown to be an antagonist of the P2X3 receptor and a weak partial agonist/antagonist of the FP1 receptor.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. jpt.com [jpt.com]
- 6. lifetein.com [lifetein.com]
- 7. This compound as an endogenous inhibitor of enkephalin-degrading enzymes: roles in pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Plasma Stability of Spinorphin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with strategies, troubleshooting guides, and frequently asked questions (FAQs) to address challenges in increasing the plasma stability of spinorphin derivatives.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the experimental process of developing and evaluating this compound derivatives with enhanced plasma stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low plasma stability of native this compound?
A1: Like many small endogenous peptides, this compound is susceptible to rapid degradation by various proteases present in blood plasma.[1][2] Exopeptidases can cleave amino acids from the N- and C-termini, while endopeptidases can cleave internal peptide bonds. This enzymatic degradation is a major contributor to its short plasma half-life.[3]
Q2: Which chemical modification strategies are most effective for increasing the plasma stability of peptides like this compound?
A2: Several strategies have proven effective. The most common include:
-
N-terminal modification: Acylation or attachment of bulky groups like rhodamine B or hydantoin derivatives can protect against aminopeptidases.[4][5]
-
C-terminal modification: Amidation is a widely used approach to increase resistance to carboxypeptidases.[4][6]
-
Incorporation of unnatural amino acids: Replacing natural L-amino acids with D-amino acids or sterically hindered amino acids like 1-aminocyclopentanecarboxylic acid (Ac5c) and 1-aminocyclohexanecarboxylic acid (Ac6c) can hinder enzymatic recognition and cleavage.[4][5][7]
-
Cyclization: Creating a cyclic peptide, for instance through a disulfide bridge, restricts the peptide's conformation, making it less accessible to proteases.[8][9]
Q3: How do I choose the best stabilization strategy for my this compound derivative?
A3: The choice of strategy depends on several factors, including the desired biological activity, pharmacokinetic profile, and synthetic feasibility. It is often a process of rational design and empirical testing. A logical approach to selecting a strategy is outlined in the decision tree diagram below.
Troubleshooting Guide
Issue 1: Significant loss of my peptide derivative during the sample preparation (protein precipitation) step of the plasma stability assay.
-
Possible Cause: The precipitation method may be unsuitable for your specific peptide. Strong acids, for instance, can lead to the co-precipitation of some peptides along with the plasma proteins.[10]
-
Troubleshooting Steps:
-
Evaluate different precipitation agents: Compare your current method (e.g., trichloroacetic acid) with organic solvents like acetonitrile or ethanol.[10] Mixtures of organic solvents have been shown to be more effective in preserving peptides for analysis.[1]
-
Optimize the precipitation conditions: Test different ratios of the precipitation agent to the plasma sample and vary the incubation time and temperature on ice.
-
Quantify recovery: Before starting the stability assay, perform a recovery experiment by spiking a known concentration of your peptide into plasma, immediately precipitating the proteins, and quantifying the peptide in the supernatant to determine the percentage loss.
-
Issue 2: High variability in plasma half-life results between experiments.
-
Possible Cause 1: Inconsistent handling of plasma samples. The activity of proteases can vary depending on how the plasma was collected, processed, and stored.
-
Troubleshooting Steps:
-
Standardize plasma source and handling: Use plasma from a consistent source and adhere to a strict protocol for collection (e.g., type of anticoagulant), centrifugation, and storage (e.g., aliquoting and storing at -80°C).
-
Avoid repeated freeze-thaw cycles: Thaw a fresh aliquot of plasma for each experiment.
-
-
Possible Cause 2: Inconsistent incubation conditions. Temperature and agitation can affect enzymatic activity.
-
Troubleshooting Steps:
Issue 3: Difficulty in detecting and quantifying the parent peptide and its degradation products by HPLC.
-
Possible Cause 1: Low concentration of the peptide or degradation products.
-
Troubleshooting Steps:
-
Increase the initial peptide concentration: Ensure the starting concentration in the plasma is high enough for detection. A typical starting concentration is around 10-30 µmol/L.[2][10]
-
Optimize the HPLC method: Adjust the gradient of the mobile phase to improve the separation and resolution of peaks. Ensure the detection wavelength (e.g., 214 nm for peptide bonds) is optimal.[2]
-
-
Possible Cause 2: Interference from plasma components.
-
Troubleshooting Steps:
-
Improve sample clean-up: After protein precipitation, consider a solid-phase extraction (SPE) step to further purify the sample before HPLC analysis.
-
Use mass spectrometry (LC-MS): LC-MS provides higher specificity and sensitivity than HPLC with UV detection, allowing for the accurate identification and quantification of the parent peptide and its metabolites, even in complex matrices.[11][12]
-
Quantitative Data on Peptide Stability
The following table summarizes data on the plasma stability of modified opioid peptides. While specific half-life data for many this compound derivatives are not extensively published, the data for endomorphin-1, a structurally related opioid peptide, demonstrates the effectiveness of various stabilization strategies.
| Peptide Derivative | Modification Strategy | Plasma Half-life (t½) | Fold Increase vs. Native | Reference Peptide |
| Endomorphin-1 | Native Peptide | < 5 min | - | Endomorphin-1 |
| Cyclic Analog 1 | Cyclization (Disulfide Bridge) | ~30 min | >6x | Endomorphin-1 |
| Cyclic Analog 2 | Cyclization + D-amino acid | ~96 min | >19x | Endomorphin-1 |
| Glycosylated Cyclic Analog | Cyclization + Glycosylation | ~152 min | >30x | Endomorphin-1 |
| Sialorphin-Spinorphin Heterodimer | N-terminal Lipidation (Palmitic Acid) | ~199 min | - | Sialorphin |
| Sialorphin-Spinorphin Heterodimer | N-terminal Lipidation (Stearic Acid) | ~724 min | - | Sialorphin |
Data for Endomorphin-1 derivatives adapted from Mansfeld et al. (2012).[8] Data for Sialorphin-Spinorphin heterodimers adapted from Fichna et al. (2022).[13]
Detailed Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Human Plasma
This protocol outlines a general procedure for assessing the stability of this compound derivatives in human plasma.
1. Materials:
-
Lyophilized this compound derivative
-
Human plasma (with anticoagulant, e.g., EDTA or heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or thermomixer capable of maintaining 37°C
-
Protein precipitation agent (e.g., acetonitrile, 3% (w/v) trichloroacetic acid)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system or Liquid chromatography-mass spectrometry (LC-MS) system
2. Procedure:
-
Peptide Stock Solution Preparation: Prepare a concentrated stock solution of the this compound derivative in an appropriate solvent (e.g., water, DMSO) and determine its exact concentration.
-
Plasma Preparation: Thaw frozen human plasma at room temperature or in a 37°C water bath. Centrifuge at a low speed to remove any cryoprecipitates.
-
Incubation:
-
Time-Point Sampling:
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.
-
The 0-minute sample should be taken immediately after adding the peptide and before incubation begins.
-
-
Protein Precipitation:
-
Immediately mix the collected aliquot with a cold protein precipitation agent to stop the enzymatic reaction. For example, add 2 volumes of cold acetonitrile or an equal volume of 3% TCA.[2]
-
Vortex the mixture vigorously.
-
Incubate on ice for at least 10 minutes to allow for complete protein precipitation.[2]
-
-
Sample Clarification:
-
Centrifuge the samples at high speed (e.g., 12,000 x g) for 5-10 minutes to pellet the precipitated proteins.[2]
-
Carefully collect the supernatant, which contains the peptide and its degradation products.
-
-
Analysis:
-
Analyze the supernatant using a validated RP-HPLC or LC-MS method to quantify the amount of the remaining intact peptide.[2]
-
The percentage of remaining peptide at each time point is calculated relative to the 0-minute time point (which is set to 100%).
-
-
Data Analysis:
-
Plot the percentage of remaining peptide against time.
-
Calculate the plasma half-life (t½) by fitting the data to a one-phase exponential decay model.
-
Visualizations
Caption: Experimental workflow for assessing the plasma stability of this compound derivatives.
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 3. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemical Behavior and Bioactive Properties of this compound Conjugated to 5,5′-Dimethyl- and 5,5′-Diphenylhydantoin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpt.com [jpt.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Synthesis and Plasma Stability of Disulfide-Bridged Cyclic Endomorphin-1 Derivatives [scirp.org]
- 9. scirp.org [scirp.org]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]
- 13. N-Terminally Lipidated Sialorphin Analogs—Synthesis, Molecular Modeling, In Vitro Effect on Enkephalins Degradation by NEP and Treatment of Intestinal Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Analgesic Properties of Spinorphin and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analgesic properties of Spinorphin, an endogenous peptide, and morphine, a classic opioid analgesic. The information presented herein is based on available experimental data and is intended to inform research and drug development efforts in the field of pain management.
Executive Summary
This compound and morphine represent two distinct approaches to analgesia. Morphine, a gold-standard opioid, directly activates mu-opioid receptors to produce potent pain relief. In contrast, this compound, a naturally occurring heptapeptide, exhibits a more complex mechanism of action, primarily by inhibiting enkephalin-degrading enzymes and acting as a P2X3 receptor antagonist. This fundamental difference in their molecular targets results in distinct analgesic profiles and potential therapeutic applications. While morphine offers broad and potent analgesia, its utility is often limited by significant side effects. This compound presents a potentially novel therapeutic avenue, particularly for certain types of pain that are less responsive to traditional opioids. However, a direct quantitative comparison of their analgesic potency from head-to-head studies is not yet available in the reviewed literature.
Data Presentation: Quantitative Analgesic Data
The following tables summarize the available quantitative data on the analgesic effects of this compound and morphine from various experimental models. It is crucial to note that a direct comparison of ED50 values from a single study examining both compounds under identical conditions is not available in the current body of literature. The data presented are from separate studies and should be interpreted with consideration of the different experimental contexts.
Table 1: Analgesic Potency of this compound in a Model of Allodynia
| Compound | Administration Route | Pain Model | Effective Dose | Animal Model | Reference |
| This compound | Intrathecal (i.t.) | Nociceptin-induced allodynia | Dose-dependent inhibition | Mice | [1] |
Table 2: Analgesic Potency of Morphine in Various Pain Models
| Compound | Administration Route | Pain Model | ED50 | Animal Model | Reference |
| Morphine | Intravenous (i.v.) | Hot Plate Test | 8.4 mg/kg (male), 10.6 mg/kg (female) | Sprague-Dawley Rats | [2] |
| Morphine | Intravenous (i.v.) | Tail Flick Test | 1.8 mg/kg (male), 1.4 mg/kg (female) | Sprague-Dawley Rats | [2] |
| Morphine | Subcutaneous (s.c.) | Tail Flick Test | ~3.14 - 4.7 mg/kg | Mice | [3] |
| Morphine | Intrathecal (i.t.) | Postoperative Pain (PWT) | 1-10 nmol per site (dose-dependent effect) | Female Mice | [4] |
Comparative Efficacy in Specific Pain Models
While a direct potency comparison is challenging, studies have highlighted qualitative differences in the analgesic spectrum of this compound and morphine.
-
Bradykinin-Induced Nociception: this compound significantly inhibits bradykinin-induced nociceptive flexor responses. This effect is notably different from morphine's, as the blockade by morphine is attenuated by pertussis toxin, whereas this compound's is not, suggesting a G-protein independent pathway for this compound in this context[5].
-
Purinergic Nociception: this compound completely blocks nociceptive responses induced by a P2X3 receptor agonist (2-MeS-ATP), while morphine has no effect[3]. This indicates that this compound may be effective in pain states where purinergic signaling plays a significant role.
Experimental Protocols
1. Bradykinin-Induced Nociceptive Flexor Response Assay
-
Objective: To assess the inhibitory effect of a compound on bradykinin-induced pain behavior.
-
Animal Model: Male ddY mice.
-
Procedure:
-
A baseline measurement of the flexor response is established by injecting a control substance into the plantar surface of the mouse's hind paw.
-
The test compound (this compound or morphine) is administered, typically via intravenous or intracerebroventricular injection.
-
Following the administration of the test compound, bradykinin is injected into the plantar surface of the hind paw to induce a nociceptive flexor response.
-
The number of flexor responses is counted for a defined period (e.g., 2 minutes) after the bradykinin injection.
-
The percentage of inhibition is calculated by comparing the number of flexor responses in the presence and absence of the test compound.
-
-
Pertussis Toxin Co-administration: To investigate the involvement of Gi/o proteins, a separate group of animals is pre-treated with pertussis toxin before the administration of the analgesic compound and subsequent bradykinin challenge.
2. P2X3 Agonist-Induced Nociception Assay
-
Objective: To evaluate the ability of a compound to block pain responses mediated by the P2X3 receptor.
-
Animal Model: Male ddY mice.
-
Procedure:
-
The test compound (this compound or morphine) is administered to the animals.
-
A selective P2X3 receptor agonist, such as 2-methylthioadenosine triphosphate (2-MeS-ATP), is injected into the plantar surface of the hind paw.
-
The number of nocifensive behaviors, such as paw licking or flinching, is observed and counted for a specific duration following the agonist injection.
-
The analgesic effect is determined by the reduction in nocifensive behaviors in the compound-treated group compared to a control group.
-
3. Hot Plate Test
-
Objective: To measure the response to a thermal pain stimulus, primarily reflecting supraspinal analgesic effects.
-
Apparatus: A heated plate with a controlled temperature.
-
Procedure:
-
The animal (typically a mouse or rat) is placed on the heated surface of the hot plate.
-
The latency to a nocifensive response, such as licking a hind paw or jumping, is recorded.
-
A cut-off time is established to prevent tissue damage.
-
The test compound is administered, and the latency to the nocifensive response is measured at various time points after administration. An increase in latency indicates an analgesic effect.
-
4. Tail Flick Test
-
Objective: To assess the spinal reflex to a thermal pain stimulus.
-
Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.
-
Procedure:
-
The animal's tail is exposed to the heat source.
-
The time taken for the animal to flick its tail away from the heat is measured as the tail-flick latency.
-
A maximum exposure time is set to avoid tissue injury.
-
Following administration of the test compound, the tail-flick latency is re-measured at different intervals. A prolongation of the latency is indicative of analgesia.
-
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of morphine-induced analgesia.
Caption: Proposed mechanisms of action for this compound-mediated analgesia.
Caption: A generalized experimental workflow for evaluating analgesic compounds.
Conclusion
The comparison between this compound and morphine reveals two distinct pharmacological agents with different mechanisms of action and analgesic profiles. Morphine's potent, broad-spectrum analgesia via mu-opioid receptor agonism is well-established. This compound, through its inhibition of enkephalin-degrading enzymes and antagonism of P2X3 receptors, offers a multifaceted approach to pain modulation. The differential sensitivity of their effects to pertussis toxin and their varied efficacy against different types of induced pain underscore their unique properties. While direct quantitative comparisons of potency are currently lacking, the existing evidence suggests that this compound may hold promise for treating specific pain conditions, potentially those resistant to conventional opioid therapy. Further research, including head-to-head comparative studies, is warranted to fully elucidate the relative therapeutic potential of this compound.
References
- 1. This compound, an endogenous inhibitor of enkephalin-degrading enzymes, potentiates leu-enkephalin-induced anti-allodynic and antinociceptive effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antinociception versus serum concentration relationships following acute administration of intravenous morphine in male and female Sprague-Dawley rats: differences between the tail flick and hot plate nociceptive tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound as an endogenous inhibitor of enkephalin-degrading enzymes: roles in pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Spinorphin and Synthetic Peptidase Inhibitors in Modulating Enkephalin Signaling
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy Supported by Experimental Data
Endogenous opioids, such as enkephalins, play a crucial role in the modulation of pain and inflammation. Their therapeutic potential is often limited by rapid degradation by a class of enzymes known as peptidases. The inhibition of these enzymes to prolong the analgesic and anti-inflammatory effects of enkephalins is a key area of research. This guide provides a detailed comparison of the endogenous peptidase inhibitor, Spinorphin, with prominent synthetic peptidase inhibitors, offering insights into their respective efficacies and mechanisms of action.
Mechanism of Action: Enhancing Endogenous Opioid Signaling
Both this compound and synthetic peptidase inhibitors function by preventing the breakdown of enkephalins, thereby increasing their local concentrations and prolonging their interaction with opioid receptors. This leads to enhanced downstream signaling, resulting in analgesia and anti-inflammatory effects. The primary enzymes targeted are Neutral Endopeptidase (NEP), Aminopeptidase N (APN), Dipeptidyl Peptidase III (DPP3), and Angiotensin-Converting Enzyme (ACE).[1][2]
This compound, an endogenous heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr), acts as a multi-target inhibitor of these enkephalin-degrading enzymes.[1][3] Synthetic inhibitors, on the other hand, have been developed with varying degrees of selectivity and potency for these enzymes. Some, like Kelatorphan, are broad-spectrum inhibitors, while others, like the active metabolites of the prodrug RB-101, exhibit more targeted inhibition.[4][5]
Comparative Efficacy: A Quantitative Overview
The efficacy of these inhibitors is typically quantified by their inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) against specific peptidases. A lower value indicates greater potency. The following table summarizes the available data for this compound and key synthetic inhibitors.
| Inhibitor | Target Enzyme | IC50 / Ki | Source |
| This compound | Aminopeptidase | 3.3 µg/mL | [3] |
| Dipeptidyl Aminopeptidase | 1.4 µg/mL | [3] | |
| Angiotensin-Converting Enzyme (ACE) | 2.4 µg/mL | [3] | |
| Enkephalinase (NEP) | 10 µg/mL | [3] | |
| Dipeptidyl Peptidase III (DPP3) | 5.1 x 10⁻⁷ M (Ki) | ||
| Kelatorphan | Enkephalinase (NEP) | 1.4 nM (Ki) | |
| Dipeptidylaminopeptidase | 2 nM (Ki) | ||
| Aminopeptidase | 7 µM (Ki) | ||
| RB-101 (active metabolites) | Aminopeptidase N (APN) | 11 nM (IC50) | [5] |
| Neutral Endopeptidase (NEP) | 2 nM (IC50) | [5] |
Signaling Pathway and Experimental Workflow
The inhibition of enkephalin-degrading enzymes potentiates the natural pain-relief pathway. The following diagrams illustrate the core signaling cascade and a typical experimental workflow for evaluating the efficacy of these inhibitors.
References
Spinorphin Analogs at the P2X3 Receptor: A Comparative Guide on Structure-Activity Relationships
For Immediate Release
This guide provides a detailed comparison of the structure-activity relationships (SAR) of spinorphin and its analogs as antagonists of the P2X3 receptor, an important target in pain and sensory signaling pathways. The data presented is intended for researchers, scientists, and professionals in the field of drug development.
This compound, an endogenous heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr), has been identified as a potent and non-competitive antagonist of the human P2X3 receptor.[1][2] Understanding the contribution of each amino acid residue to its activity is crucial for the design of novel and more effective P2X3 receptor modulators. This guide summarizes the key findings from alanine-scanning mutagenesis and other structural modifications of this compound.
Quantitative Analysis of this compound Analogs
The antagonistic activity of this compound and its analogs was evaluated at the human P2X3 receptor. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of their potencies.[3]
| Analog Name | Sequence | Modification | IC50 (nM) at human P2X3 Receptor |
| This compound | LVVYPWT | None (Wild-Type) | 0.0083 |
| [Ala¹]-Spinorphin | A VVYPWT | Leucine to Alanine at position 1 | 1.12 |
| [Ala²]-Spinorphin | LA VYPWT | Valine to Alanine at position 2 | 10.5 |
| [Ala³]-Spinorphin | LVA YPWT | Valine to Alanine at position 3 | 1.20 |
| [Ala⁴]-Spinorphin | LVVA PWT | Tyrosine to Alanine at position 4 | 2.58 |
| cyclo(LVVYPWT) | cyclo(LVVYPWT) | Cyclization of the peptide | 82.4 |
| [Ala⁷]-Spinorphin | LVVYPWA | Threonine to Alanine at position 7 | Enhancing effect on agonistic activity |
Key Structure-Activity Relationship Insights
-
N-terminal Residues: Single alanine substitutions at the first four positions (Leu¹, Val², Val³, and Tyr⁴) resulted in a significant decrease in antagonistic potency compared to the parent this compound, with IC50 values shifting to the nanomolar range. This indicates that the side chains of these N-terminal amino acids are critical for high-affinity binding and potent antagonism of the P2X3 receptor.[3]
-
C-terminal Threonine: The substitution of Threonine at position 7 with Alanine ([Ala⁷]-Spinorphin) did not result in antagonistic activity but instead led to an enhancement of the agonistic activity of ATP at the P2X3 receptor.[3] This suggests a crucial role for the hydroxyl group of the threonine residue in determining the antagonistic nature of the peptide.
-
Cyclization: Cyclization of the this compound peptide, while maintaining antagonistic properties, led to a substantial reduction in potency (IC50 = 82.4 nM) compared to the linear form.[3] This suggests that the conformational flexibility of the linear peptide may be important for its potent interaction with the receptor.
P2X3 Receptor Signaling Pathway
The P2X3 receptor is an ATP-gated ion channel primarily expressed on sensory neurons.[4][5] Its activation by extracellular ATP leads to the influx of cations (Na⁺ and Ca²⁺), resulting in membrane depolarization and the initiation of a nociceptive signal. The signaling cascade involves downstream effectors that can modulate neuronal excitability.
Caption: P2X3 Receptor Signaling Pathway.
Experimental Protocols
The primary experimental method used to determine the activity of this compound analogs at the P2X3 receptor is the Two-Electrode Voltage Clamp (TEVC) assay using recombinant human P2X3 receptors expressed in Xenopus laevis oocytes.
Objective: To measure the ion channel activity of the human P2X3 receptor in response to ATP and to determine the inhibitory effects of this compound and its analogs.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the human P2X3 receptor
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Microelectrodes filled with 3 M KCl
-
Recording solution (e.g., ND96)
-
ATP solution (agonist)
-
This compound and its analogs (test compounds)
Procedure:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.
-
cRNA Injection: Oocytes are microinjected with the cRNA encoding the human P2X3 receptor and are incubated for 2-5 days to allow for receptor expression on the oocyte membrane.
-
TEVC Recording Setup: An oocyte expressing the P2X3 receptors is placed in a recording chamber and continuously perfused with the recording solution. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to clamp the voltage at a holding potential (e.g., -70 mV).
-
Agonist Application: A baseline recording is established. ATP is then applied to the oocyte, which activates the P2X3 receptors and elicits an inward current.
-
Antagonist Application: To test the inhibitory effect of the this compound analogs, the oocyte is pre-incubated with the test compound for a specific duration before the co-application of the antagonist and ATP.
-
Data Analysis: The peak inward current in the presence of the antagonist is measured and compared to the control current (ATP alone). The percentage of inhibition is calculated, and dose-response curves are generated to determine the IC50 value for each analog.
Experimental Workflow for SAR Studies
The structure-activity relationship studies of this compound analogs at the P2X3 receptor follow a logical workflow from peptide design to data analysis.
Caption: Experimental Workflow for SAR Studies.
References
- 1. Structure-activity relationship studies of this compound as a potent and selective human P2X(3) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP | eLife [elifesciences.org]
- 5. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
Validating the In Vivo Anti-inflammatory Efficacy of Spinorphin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of Spinorphin, an endogenous heptapeptide, with other alternatives. The information presented is supported by experimental data from various in vivo models of inflammation, offering valuable insights for researchers in inflammation and drug discovery.
This compound: A Dual-Action Anti-inflammatory Peptide
This compound (Leu-Val-Val-Tyr-Pro-Trp-Thr) is a naturally occurring peptide first isolated from the bovine spinal cord.[1] Its anti-inflammatory properties stem from a dual mechanism of action:
-
Inhibition of Enkephalin-Degrading Enzymes: this compound inhibits several key enzymes responsible for the breakdown of enkephalins, including neutral endopeptidase (NEP), aminopeptidase N (APN), and dipeptidyl peptidase III (DPP3).[2][3] By preventing the degradation of enkephalins, this compound effectively increases the local concentration of these endogenous opioid peptides, which are known to possess anti-inflammatory and analgesic properties.
-
N-formylpeptide Receptor (FPR) Antagonism: this compound acts as a specific antagonist at the N-formylpeptide receptor (FPR).[1] This receptor is primarily found on neutrophils and is involved in chemotaxis, the process of cell migration towards an inflammatory stimulus. By blocking this receptor, this compound inhibits the recruitment of neutrophils to the site of inflammation, a critical step in the inflammatory cascade.[1]
Comparative In Vivo Efficacy of this compound
This compound's anti-inflammatory effects have been validated in several preclinical in vivo models. This section compares its performance with standard anti-inflammatory drugs and other related peptides.
Carrageenan-Induced Air Pouch Model
The carrageenan-induced air pouch model in mice is a widely used assay to evaluate acute inflammation, primarily characterized by the accumulation of polymorphonuclear neutrophils (PMNs).
In a study utilizing this model, repeated intravenous administration of this compound (10 mg/kg) significantly suppressed carrageenan-induced PMN accumulation. The effect of this compound was comparable to that of the potent corticosteroid, dexamethasone (30 mg/kg).
| Treatment Group | Dose | PMN Accumulation (x 10⁶ cells) | % Inhibition |
| Saline | - | 8.92 ± 0.96 | - |
| This compound | 10 mg/kg (i.v., repeated) | 3.21 ± 0.95 | 64% |
| Dexamethasone | 30 mg/kg (i.v., single dose) | Not specified, but inhibition was comparable | Not specified |
| This compound + Leuhistin (APN inhibitor) | 10 mg/kg + 2 mg/kg (i.v.) | 1.11 ± 0.17 | 88% |
Data sourced from a study on the inhibitory action of this compound on carrageenan-induced polymorphonuclear neutrophil accumulation.
Notably, the co-administration of this compound with leuhistin, a specific inhibitor of aminopeptidase N (APN), resulted in a synergistic effect, leading to a more pronounced reduction in PMN accumulation. This highlights the importance of the enkephalin-degrading enzyme inhibition pathway in this compound's overall anti-inflammatory action. While a direct comparison with indomethacin in this model was not found, indomethacin is a standard control in such studies and is known to reduce inflammatory cell infiltration.[4]
TNBS-Induced Colitis Model
The 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in mice mimics inflammatory bowel disease (IBD). In a study investigating a heterodimer of sialorphin and this compound (termed Peptide X), the anti-inflammatory effects were evaluated by measuring macroscopic score, colonic wall thickness, and myeloperoxidase (MPO) activity, a marker of neutrophil infiltration.
While this study focused on a modified peptide, it provides valuable comparative data. Peptide X, administered intraperitoneally at 1 mg/kg, demonstrated a potent anti-inflammatory effect.
| Treatment Group | Macroscopic Score | Colonic Wall Thickness (mm) | MPO Activity (U/g tissue) |
| TNBS Control | 4.90 ± 0.64 | 1.45 ± 0.09 | 33.57 ± 9.20 |
| Peptide X (Sialorphin-Spinorphin heterodimer) | 3.65 ± 0.34 | 1.16 ± 0.07 | 6.32 ± 1.03 |
Data from a study on the anti-inflammatory effect of homo- and heterodimers of natural enkephalinase inhibitors in experimental colitis in mice.[5]
The study also highlighted that Peptide X was significantly more stable in human plasma compared to this compound and sialorphin alone, suggesting that modifications to the this compound structure could enhance its therapeutic potential.[5]
Experimental Protocols
Carrageenan-Induced Air Pouch Inflammation in Mice
This protocol is a standard method for inducing and quantifying acute inflammation.
-
Air Pouch Creation: An initial injection of sterile air (e.g., 5-6 ml) is made subcutaneously into the dorsal region of the mice. To maintain the pouch, a second injection of a smaller volume of air (e.g., 2-3 ml) is administered after 3 days.[2]
-
Induction of Inflammation: On day 6, a 1% solution of carrageenan in sterile saline is injected into the air pouch to induce an inflammatory response.[2]
-
Treatment Administration: this compound or a comparator drug (e.g., dexamethasone, indomethacin) is administered, typically intravenously or intraperitoneally, at a specified time before or after the carrageenan injection. The timing depends on the pharmacokinetic profile of the compound being tested.[2]
-
Quantification of Inflammation: After a set period (e.g., 6 hours), the mice are euthanized, and the inflammatory exudate from the air pouch is collected. The volume of the exudate is measured, and the number of infiltrating cells, particularly neutrophils, is determined using a hemocytometer or flow cytometry.[6]
TNBS-Induced Colitis in Mice
This model is used to study intestinal inflammation.
-
Induction of Colitis: Mice are lightly anesthetized, and TNBS dissolved in ethanol is administered intra-colonically via a catheter.[5]
-
Treatment Administration: The test compound, such as the this compound-containing Peptide X, is typically administered intraperitoneally at a specified dose and frequency.
-
Assessment of Colitis: After a predetermined period, the animals are sacrificed, and the colon is excised. The severity of colitis is assessed based on:
-
Macroscopic Score: Visual assessment of inflammation, ulceration, and bowel wall thickening.
-
Colonic Wall Thickness: Measured using a caliper.
-
Myeloperoxidase (MPO) Activity: A biochemical assay to quantify neutrophil infiltration in the colon tissue.[5]
-
Signaling Pathways and Experimental Workflows
The anti-inflammatory action of this compound involves distinct signaling pathways and experimental procedures.
Figure 1: Dual-action anti-inflammatory signaling pathway of this compound.
Figure 2: General experimental workflow for validating anti-inflammatory effects in vivo.
Conclusion
The available in vivo data strongly support the anti-inflammatory effects of this compound. Its dual mechanism of action, involving both the potentiation of endogenous opioid signaling and the direct inhibition of neutrophil recruitment, makes it an interesting candidate for further investigation as a novel anti-inflammatory therapeutic. The comparative data, particularly against dexamethasone, suggest a significant level of efficacy. Future studies directly comparing this compound with other widely used NSAIDs like indomethacin in various inflammation models would be beneficial to further delineate its therapeutic potential. Furthermore, structural modifications, as demonstrated by the enhanced stability of the sialorphin-Spinorphin heterodimer, present a promising avenue for developing more robust this compound-based anti-inflammatory agents.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory effect of Allium hookeri on carrageenan-induced air pouch mouse model | PLOS One [journals.plos.org]
- 5. Anti-Inflammatory Effect of Homo- and Heterodimers of Natural Enkephalinase Inhibitors in Experimental Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Models of Inflammation: Carrageenan Air Pouch - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Spinorphin and Its Truncated Analogs in Receptor Binding and Biological Activity
An objective guide for researchers and drug development professionals on the structure-activity relationships of the endogenous peptide Spinorphin and its derivatives.
This compound, an endogenous heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr or LVVYPWT), was first isolated from bovine spinal cord and identified as an inhibitor of enkephalin-degrading enzymes.[1] This activity contributes to its antinociceptive and anti-inflammatory properties by potentiating the effects of endogenous enkephalins.[1][2] Subsequent research has revealed that this compound and its analogs, including the notable LVV-hemorphin-7, interact with a range of other receptors, displaying a complex polypharmacology that presents both therapeutic opportunities and challenges. This guide provides a comparative analysis of this compound and its key truncated analogs, focusing on their receptor binding affinities and functional activities, supported by experimental data and detailed protocols.
Comparative Analysis of Receptor and Enzyme Interactions
The biological activity of this compound and its analogs is not limited to their initial role as enkephalinase inhibitors. Structure-activity relationship (SAR) studies have demonstrated that these peptides can interact with various G protein-coupled receptors (GPCRs) and other targets. The affinity and functional outcome of these interactions are highly dependent on the peptide's amino acid sequence, particularly at the N- and C-termini.
For instance, LVV-hemorphin-7, a longer decapeptide form, binds with high affinity to the Angiotensin IV receptor (AT4R), which is now identified as insulin-regulated aminopeptidase (IRAP).[3] Deletion of the first three N-terminal amino acids of LVV-hemorphin-7 abolishes this binding, highlighting the critical role of this region for IRAP interaction.[3] Conversely, C-terminal deletions result in only modest changes in affinity.[3]
In contrast, this compound itself has been identified as a potent, non-competitive antagonist of the human P2X3 receptor, an ATP-gated ion channel involved in nociception.[4][5] Alanine substitution studies reveal that most of this compound's amino acids are crucial for maintaining this antagonistic activity.[4]
The following tables summarize the quantitative data available for this compound and its key analogs across different biological targets.
| Peptide/Analog | Sequence | Target | Assay Type | Affinity/Activity (IC50/Ki/EC50) | Reference |
| This compound | LVVYPWT | Human P2X3 Receptor | Two-electrode voltage clamp | IC50 = 8.3 pM | [4][5] |
| This compound | LVVYPWT | Dipeptidyl Peptidase III (DPPIII) | Enzyme Inhibition | Ki = 0.51 µM | [6] |
| LVV-hemorphin-7 | LVVYPWTQRF | Angiotensin IV Receptor (IRAP) | Competition Binding | Ki = 56 - 620 nM (analogs) | [3] |
| VV-hemorphin-7 | VVYPWTQRF | Human Bombesin Receptor Subtype 3 (hBRS-3) | Ca2+ Release (FLIPR) | EC50 = 45 µM | [7] |
| LVV-hemorphin-7 | LVVYPWTQRF | Human Bombesin Receptor Subtype 3 (hBRS-3) | Ca2+ Release (FLIPR) | EC50 = 183 µM | [7] |
Table 1: Comparative Receptor and Enzyme Activity. This table summarizes the binding affinities and functional activities of this compound and related hemorphins at various molecular targets.
Signaling Pathways and Mechanisms of Action
The diverse receptor interactions of this compound and its analogs lead to the engagement of multiple downstream signaling pathways. The primary mechanism originally attributed to this compound involves the inhibition of enkephalin-degrading enzymes, which indirectly enhances opioid signaling by increasing the local concentration of enkephalins. However, direct receptor interactions initiate distinct signaling cascades.
As an antagonist at the P2X3 receptor, this compound blocks ATP-induced inward currents, a key mechanism in nociceptive signaling.[4] In contrast, VV-hemorphin-7 and LVV-hemorphin-7 act as agonists at the bombesin receptor subtype 3 (BRS-3), a G protein-coupled receptor, stimulating intracellular calcium release.[7][8][9] This activation is mediated through Gα16 proteins.[8][9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, an endogenous inhibitor of enkephalin-degrading enzymes, potentiates leu-enkephalin-induced anti-allodynic and antinociceptive effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-activity relationship studies of this compound as a potent and selective human P2X(3) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound as an endogenous inhibitor of enkephalin-degrading enzymes: roles in pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and functional characterization of hemorphins VV-H-7 and LVV-H-7 as low-affinity agonists for the orphan bombesin receptor subtype 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Unraveling the Anticonvulsant Potential of Spinorphin: A Comparative Analysis Across Preclinical Seizure Models
A comprehensive review of the experimental evidence supporting the anticonvulsant activity of the endogenous peptide spinorphin and its analogs, benchmarked against other neuropeptides and standard antiepileptic drugs. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's efficacy in various preclinical seizure models, supported by quantitative data, in-depth experimental protocols, and pathway visualizations.
This compound, an endogenous heptapeptide, has emerged as a promising candidate in the search for novel anticonvulsant therapies. Its unique mechanism of action, centered on the inhibition of enkephalin-degrading enzymes, offers a distinct approach compared to many existing antiepileptic drugs (AEDs). This guide provides a cross-validation of this compound's anticonvulsant activity by comparing its performance in three widely used preclinical models of epilepsy: the Maximal Electroshock (MES) test, the 6-Hertz (6-Hz) seizure model, and the intravenous Pentylenetetrazole (ivPTZ) seizure test. Furthermore, its efficacy is contextualized by comparison with other endogenous anticonvulsant peptides, such as Neuropeptide Y (NPY) and Galanin.
Comparative Efficacy of this compound and its Analogs
The anticonvulsant properties of this compound and its derivatives have been evaluated in various rodent models of seizures. The following tables summarize the key quantitative data from these studies, offering a clear comparison of their protective effects.
| Compound | Seizure Model | Dose | Route of Administration | Protection (%) | Species | Reference |
| This compound Analogs (Dm-S6) | MES | 2.4 µg | i.c.v. | 67% | Mice | [1] |
| This compound Analogs (Ph-S) | 6-Hz | Not Specified | i.c.v. | 67% | Mice | [1] |
| This compound Analogs (Ph-S6) | 6-Hz | Not Specified | i.c.v. | 67% | Mice | [1] |
| Rhodamine-linked Hemorphin-4 (Rh-1) | 6-Hz | 5 and 10 µ g/mouse | i.c.v. | Significant | Mice | [2] |
| Rhodamine-linked Hemorphin-4 (Rh-1) | MES | 5 and 10 µ g/mouse | i.c.v. | Significant | Mice | [2] |
| Rhodamine-linked Hemorphin-4 (Rh-2) | 6-Hz | 10 µ g/mouse | i.c.v. | Significant | Mice | [2] |
| Rhodamine-linked Hemorphin-4 (Rh-3) | 6-Hz | 1-10 µ g/mouse | i.c.v. | Potent | Mice | [2] |
| This compound Analogs (Rh-S, Rh-S5, Rh-S6) | ivPTZ | Not Specified | i.c.v. | Active against all 3 phases | Mice | [1] |
Table 1: Anticonvulsant Activity of this compound and its Analogs in Different Seizure Models.
Benchmarking Against Other Endogenous Anticonvulsant Peptides
To provide a broader perspective on the potential of this compound, its activity is compared with that of other well-characterized endogenous anticonvulsant peptides, Neuropeptide Y (NPY) and Galanin.
| Peptide | Seizure Model | Key Findings | Mechanism of Action | Reference |
| Neuropeptide Y (NPY) | Various (e.g., Kainic Acid) | Overexpression reduces seizure susceptibility; deletion increases susceptibility.[3] | Acts as an endogenous anticonvulsant by increasing the seizure threshold.[3] | [3][4][5][6][7] |
| Galanin | Various (e.g., Picrotoxin-kindled) | Galanin receptor agonists attenuate seizures.[8][9] | Potent endogenous anticonvulsant.[8][9][10][11] | [8][9][10][11] |
Table 2: Comparison of this compound with Other Endogenous Anticonvulsant Peptides.
Mechanism of Action: The Enkephalin-Sparing Effect
This compound exerts its anticonvulsant effects indirectly by inhibiting several enzymes responsible for the degradation of enkephalins, which are endogenous opioid peptides with anticonvulsant properties. This leads to an increased local concentration and prolonged action of enkephalins at their receptors.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below to facilitate replication and further investigation.
Maximal Electroshock (MES) Seizure Test
The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[12]
Procedure:
-
Male CF-1 or C57BL/6 mice or Sprague-Dawley CD albino rats are used.[12]
-
A 60 Hz alternating current (50 mA in mice, 150 mA in rats) is delivered for 0.2 seconds via corneal electrodes.[12]
-
Prior to stimulation, 0.5% tetracaine hydrochloride is applied to the corneas for local anesthesia.[12]
-
The abolition of the hindlimb tonic extensor component of the seizure is considered a positive indication of anticonvulsant activity.[12]
6-Hertz (6-Hz) Seizure Test
The 6-Hz test is a model of therapy-resistant focal seizures.[13]
Procedure:
-
Male CF-1 mice or Sprague-Dawley CD albino rats are used.[13]
-
A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus (32 or 44 mA) is delivered via corneal electrodes.[13]
-
A drop of 0.5% tetracaine hydrochloride in 0.9% saline is applied to the eyes before electrode placement.[13]
-
Protection is defined as the absence of seizure activity, characterized by a stun posture, forelimb clonus, and twitching of the vibrissae, within a one-minute observation period.[13]
Intravenous Pentylenetetrazole (ivPTZ) Seizure Test
The ivPTZ test is a chemoconvulsant model used to determine the seizure threshold.
Procedure:
-
Male CF1 mice are used.[14]
-
A 0.5% solution of Pentylenetetrazole (PTZ) is infused into a lateral tail vein at a constant rate (e.g., 0.34 ml/min).[14]
-
The infusion is continued until the onset of a clonic seizure (forelimb and/or hindlimb clonus, jaw chomping, or vibrissae twitching) lasting for approximately 3 to 5 seconds.[14]
-
The threshold dose of PTZ required to induce the seizure is recorded. An increase in the threshold dose indicates anticonvulsant activity.
Conclusion
The collective evidence from the MES, 6-Hz, and ivPTZ seizure models strongly supports the anticonvulsant potential of this compound and its analogs. Its unique enkephalin-sparing mechanism presents a novel therapeutic avenue for epilepsy treatment. While direct head-to-head comparative studies with other anticonvulsant peptides are limited, the data suggests that this compound's efficacy is comparable to that of other endogenous modulators of neuronal excitability like NPY and Galanin. Further research, particularly focusing on systemic administration and bioavailability, is warranted to fully elucidate the clinical therapeutic potential of this compound-based compounds in the management of epilepsy.
References
- 1. Chemical Behavior and Bioactive Properties of this compound Conjugated to 5,5′-Dimethyl- and 5,5′-Diphenylhydantoin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticonvulsant Profiles of Three Hemorphin-4 Analogs with Rhodamine B in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropeptides as Targets for the Development of Anticonvulsant Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knock-Out Mice Reveal a Critical Antiepileptic Role for Neuropeptide Y | Journal of Neuroscience [jneurosci.org]
- 5. Anticonvulsant action of neuropeptide Y. Neuropeptide Y may act as an endogenous anticonvulsant through Y5 receptors suggesting a new target for antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Neuropeptide Y May Be an Endogenous Anticonvulsant in Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galanin: an endogenous anticonvulsant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Galanin and Epilepsy: Promises with Nuances… - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Anticonvulsant activity of a nonpeptide galanin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 13. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
- 14. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
A Comparative Analysis of the Enkephalinase Inhibitory Profiles of Spinorphin and Kelatorphan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enkephalinase inhibitory profiles of two prominent modulators of the endogenous opioid system: the endogenous peptide Spinorphin and the synthetic compound kelatorphan. Enkephalins, as key neurotransmitters in pain and emotional regulation, are rapidly degraded by a group of enzymes known as enkephalinases. Inhibition of these enzymes represents a significant therapeutic strategy for pain management and other neurological disorders. This document outlines the inhibitory potency of this compound and kelatorphan against major enkephalin-degrading enzymes, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and experimental workflows.
Data Presentation: Inhibitory Potency
The inhibitory activities of this compound and kelatorphan against the primary enkephalin-degrading enzymes—Neutral Endopeptidase (NEP), Aminopeptidase N (APN), Dipeptidyl Peptidase III (DPP3), and Angiotensin-Converting Enzyme (ACE)—are summarized below. It is important to note that the data are compiled from different studies and experimental conditions, which should be taken into consideration when making direct comparisons.
| Inhibitor | Enzyme | Inhibitory Potency (Ki) | Inhibitory Potency (IC50) | Source Species (Enzyme) |
| This compound | Aminopeptidase N (APN) | Not Reported | ~3.7 µM | Monkey Brain |
| Dipeptidyl Peptidase III (DPP3) | 0.51 µM[1] | ~1.6 µM | Monkey Brain | |
| Angiotensin-Converting Enzyme (ACE) | Not Reported | ~2.7 µM | Monkey Brain | |
| Neutral Endopeptidase (NEP) | Not Reported | ~11.2 µM | Monkey Brain | |
| Kelatorphan | Neutral Endopeptidase (NEP, "Enkephalinase") | 1.4 nM[2] | Not Reported | Not Specified |
| Dipeptidyl Peptidase | 2.0 nM[2] | Not Reported | Not Specified | |
| Aminopeptidase N (APN) | 7.0 µM[2] | 0.4 µM (minor AP activity)[3] | Rat Striatum[3] | |
| Dipeptidyl Peptidase III (DPP3) | Inhibits[4] | Not Reported | Not Specified | |
| Angiotensin-Converting Enzyme (ACE) | Inhibits[4] | Not Reported | Not Specified |
Note on this compound IC50 values: The original data was provided in µg/mL and has been converted to molar concentrations assuming a molecular weight for this compound (LVVYPWT) of approximately 891.05 g/mol . The original IC50 values were 3.3 µg/mL (APN), 1.4 µg/mL (DPP3), 2.4 µg/mL (ACE), and 10 µg/mL (NEP)[5].
Experimental Protocols
The following are representative methodologies for determining the inhibitory activity of compounds against key enkephalin-degrading enzymes, based on commonly employed experimental protocols.
Neutral Endopeptidase (NEP/Enkephalinase) Inhibition Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of NEP.
-
Enzyme and Substrate Preparation: A purified preparation of NEP is diluted to a working concentration in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). A fluorogenic NEP substrate, such as Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH, is also prepared in the assay buffer.
-
Inhibitor Preparation: The inhibitor (this compound or kelatorphan) is dissolved in an appropriate solvent and serially diluted to a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, the inhibitor dilutions are pre-incubated with the NEP enzyme at 37°C for a defined period (e.g., 15 minutes) to allow for binding.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is monitored over time at an excitation wavelength of 320 nm and an emission wavelength of 405 nm using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the NEP activity.
-
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) are known.
Aminopeptidase N (APN) Inhibition Assay
This assay measures the inhibition of APN activity.
-
Enzyme and Substrate Preparation: Purified APN is diluted in an appropriate buffer (e.g., 50 mM HEPES, pH 7.4). A chromogenic or fluorogenic substrate, such as L-Leucine-p-nitroanilide, is prepared.
-
Inhibitor Preparation: The inhibitor is prepared and serially diluted as described for the NEP assay.
-
Assay Procedure:
-
The inhibitor dilutions are pre-incubated with the APN enzyme at 37°C.
-
The reaction is started by adding the substrate.
-
For a chromogenic substrate, the change in absorbance is measured over time using a spectrophotometer at a wavelength of 405 nm.
-
-
Data Analysis: The IC50 and Ki values are calculated as described for the NEP inhibition assay.
Dipeptidyl Peptidase III (DPP3) Inhibition Assay
This assay determines the inhibitory effect on DPP3.
-
Enzyme and Substrate Preparation: Recombinant or purified DPP3 is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). A fluorogenic substrate, such as Arg-Arg-AMC, is used.
-
Inhibitor Preparation: The inhibitor is prepared and serially diluted.
-
Assay Procedure:
-
The inhibitor is pre-incubated with the DPP3 enzyme at 37°C.
-
The reaction is initiated by the addition of the substrate.
-
The increase in fluorescence due to the release of AMC (7-amino-4-methylcoumarin) is measured at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
-
Data Analysis: The IC50 and Ki values are determined as previously described.
Mandatory Visualization
Enkephalin Signaling and Degradation Pathway
The following diagram illustrates the signaling cascade of enkephalins and the points of enzymatic degradation that are targeted by this compound and kelatorphan.
Caption: Enkephalin signaling pathway and points of inhibition by this compound and kelatorphan.
Experimental Workflow for Enkephalinase Inhibition Assay
The following diagram outlines the general workflow for determining the inhibitory profile of a compound against enkephalin-degrading enzymes.
Caption: General experimental workflow for determining enkephalinase inhibition.
References
- 1. This compound as an endogenous inhibitor of enkephalin-degrading enzymes: roles in pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic effects of kelatorphan, a new highly potent inhibitor of multiple enkephalin degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo effects of kelatorphan on enkephalin metabolism in rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kelatorphan - Wikipedia [en.wikipedia.org]
- 5. [this compound, a new inhibitor of enkephalin-degrading enzymes derived from the bovine spinal cord] - PubMed [pubmed.ncbi.nlm.nih.gov]
Spinorphin and Neuropeptide Y Receptor Binding: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the specificity and cross-reactivity of neuropeptides is paramount. This guide provides a comparative analysis of the binding characteristics of spinorphin and various ligands at neuropeptide Y (NPY) receptors, supported by experimental data and detailed protocols.
Currently, there is no direct scientific evidence to suggest that this compound (LVVYPWT), an endogenous opioid peptide, binds to neuropeptide Y (NPY) receptors. This compound is primarily recognized as an inhibitor of enkephalin-degrading enzymes and an antagonist of the P2X3 receptor. In contrast, the NPY system, comprising NPY receptors (Y1, Y2, Y4, Y5 being the major subtypes in humans) and their endogenous ligands (NPY, Peptide YY, and Pancreatic Polypeptide), is well-characterized.
This guide will compare the binding affinities of established NPY receptor ligands with the current understanding of this compound's receptor interaction profile. This comparative approach is essential for researchers investigating peptidergic signaling pathways and for professionals in drug development seeking to design selective ligands.
Comparative Binding Affinities at NPY Receptors
To provide a clear comparison, the following table summarizes the binding affinities (Ki or IC50 in nM) of various endogenous and synthetic ligands for the human NPY Y1, Y2, and Y5 receptor subtypes. The absence of data for this compound reflects the lack of reported binding.
| Ligand | Y1 Receptor Affinity (nM) | Y2 Receptor Affinity (nM) | Y5 Receptor Affinity (nM) | Ligand Type |
| This compound | No Data Available | No Data Available | No Data Available | Endogenous Opioid Peptide |
| Neuropeptide Y (NPY) | ~0.3 - 1.0 | ~0.1 - 0.5 | ~0.5 - 2.0 | Endogenous Agonist |
| Peptide YY (PYY) | ~0.2 - 1.0 | ~0.1 - 0.5 | ~0.5 - 2.0 | Endogenous Agonist |
| [Leu31,Pro34]-NPY | ~0.1 - 0.5 | >1000 | ~1.0 - 5.0 | Y1/Y5 Selective Agonist[1] |
| NPY(3-36) | >1000 | ~0.1 - 1.0 | ~5.0 - 20.0 | Y2 Selective Agonist[2] |
| BIBP3226 | ~1.1 | >10000 | >10000 | Y1 Selective Antagonist |
| BIIE0246 | >1000 | ~15 | >1000 | Y2 Selective Antagonist[1] |
| L-152,804 | >1000 | >1000 | ~20 - 50 | Y5 Selective Antagonist |
| Dynorphin A | ~100 - 1000 | ~100 - 1000 | No Data Available | Opioid Peptide (cross-reactive) |
Note: Affinity values are approximate and can vary depending on the specific assay conditions and cell types used.
Experimental Design: NPY Receptor Binding Assay
A common method to determine the binding affinity of a compound for NPY receptors is the radioligand binding assay. Below is a detailed protocol for a competitive binding assay.
Experimental Workflow Diagram
Caption: Workflow of a typical NPY receptor radioligand binding assay.
Detailed Methodologies
Membrane Preparation
-
Cell Culture : Culture cells stably or transiently expressing the human NPY receptor subtype of interest (e.g., Y1, Y2, or Y5) in appropriate growth medium. Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used.
-
Harvesting : Once cells reach confluency, wash them with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.
-
Homogenization : Centrifuge the cell suspension at low speed (e.g., 1,000 x g for 5 minutes at 4°C) to pellet the cells. Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Membrane Isolation : Homogenize the cell suspension using a Dounce or Polytron homogenizer. Centrifuge the homogenate at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes.
-
Final Preparation : Discard the supernatant, resuspend the membrane pellet in a binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4), and determine the protein concentration using a standard method like the Bradford assay. Aliquot and store the membranes at -80°C until use.[3]
Competitive Radioligand Binding Assay
-
Assay Setup : In a 96-well plate, add the following components in order:
-
Binding buffer.
-
A serial dilution of the unlabeled test compound (e.g., this compound or a known NPY ligand).
-
A fixed concentration of the radioligand (e.g., [¹²⁵I]-Peptide YY for Y1 and Y2 receptors, or a Y5-selective radioligand). The concentration of the radioligand is typically at or below its Kd value for the receptor.[4]
-
The prepared cell membranes (typically 10-50 µg of protein per well).[3]
-
-
Controls :
-
Total Binding : Wells containing membranes and radioligand but no unlabeled competitor.
-
Non-specific Binding : Wells containing membranes, radioligand, and a high concentration (e.g., 1 µM) of a non-radiolabeled endogenous ligand (e.g., NPY) to saturate the receptors.[3]
-
-
Incubation : Incubate the plate at room temperature (e.g., 22-25°C) for a sufficient time to reach equilibrium (typically 90-120 minutes), with gentle agitation.[2][3]
-
Filtration : Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[4]
-
Washing : Quickly wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.
-
Detection : Place the filter mat in a scintillation vial or cassette, add scintillation fluid, and quantify the amount of radioactivity on each filter using a gamma or beta counter.
Data Analysis
-
Specific Binding : Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
IC50 Determination : Plot the specific binding as a percentage of the control (total specific binding) against the logarithm of the competitor concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation : Convert the IC50 value to a Ki (inhibition constant), which represents the affinity of the competitor for the receptor, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathway Overview
The interaction of an agonist with an NPY receptor typically initiates a signaling cascade through G-protein coupling.
Caption: Agonist binding to NPY receptors typically inhibits adenylyl cyclase and modulates calcium channels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Receptor-specific recognition of NPY peptides revealed by structures of NPY receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Spinorphin: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the proper disposal procedures for spinorphin, a heptapeptide with opioid-like activity, intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Core Principles of this compound Waste Management
Waste Classification and Segregation
Proper waste management begins with accurate identification and segregation at the point of generation. This compound waste should be categorized as chemical waste.
Table 1: this compound Waste Streams and Segregation
| Waste Stream | Description | Recommended Container |
| Solid Waste | Contaminated labware (e.g., pipette tips, vials, gloves), unused solid this compound. | Labeled, sealed, and puncture-resistant container for chemical waste. |
| Liquid Waste | Solutions containing this compound, including experimental residues and stock solutions. | Labeled, leak-proof, and chemically compatible container for liquid chemical waste. |
| Sharps Waste | Needles, syringes, or other sharp objects contaminated with this compound. | Labeled, puncture-proof sharps container for chemically contaminated sharps. |
Step-by-Step Disposal Procedures
The following procedures are recommended for the safe disposal of this compound waste.
Solid Waste Disposal
-
Collection : Place all solid waste contaminated with this compound into a designated, clearly labeled, and sealed container for solid chemical waste.
-
Labeling : The container must be labeled "Hazardous Waste - this compound" and include the date of accumulation.
-
Storage : Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal : Arrange for pickup and disposal by a licensed professional waste disposal company. Do not dispose of solid this compound waste in the regular trash.
Liquid Waste Disposal
-
Collection : Collect all liquid waste containing this compound in a dedicated, leak-proof container made of a material compatible with the solvents used.
-
Labeling : Clearly label the container with "Hazardous Waste - this compound" and list all chemical constituents, including solvents and their approximate concentrations.
-
pH Neutralization (Caution Advised) : While neutralization of aqueous solutions can be a standard practice for some chemical waste, it is not recommended for this compound waste without specific institutional guidance and validation, as it may not deactivate the peptide's biological activity.
-
Storage : Store the sealed liquid waste container in secondary containment to prevent spills.
-
Disposal : Engage a licensed hazardous waste disposal service for final disposal. Under no circumstances should liquid this compound waste be poured down the drain. The ecotoxicity of this compound has not been established, and its introduction into aquatic environments could have unforeseen consequences.
Decontamination of Labware
Reusable labware that has come into contact with this compound should be decontaminated. A suggested procedure is as follows:
-
Initial Rinse : Rinse the labware with a suitable solvent (e.g., ethanol or isopropanol) to remove residual this compound. Collect this rinsate as hazardous liquid waste.
-
Washing : Wash the labware with a laboratory-grade detergent and water.
-
Final Rinse : Thoroughly rinse with deionized water.
Experimental Protocols: Deactivation (for consideration and validation)
While general chemical deactivation methods for peptides exist, no specific, validated protocol for this compound has been identified in the reviewed literature. A potential, yet unvalidated, approach for the chemical degradation of peptides involves hydrolysis using a strong base or acid.
Hypothetical Protocol for Chemical Degradation (Requires Validation):
-
To a solution of this compound waste, slowly add a 1M solution of sodium hydroxide (NaOH) to raise the pH to >12 or a 1M solution of hydrochloric acid (HCl) to lower the pH to <2.
-
Allow the solution to stand for a specified period (e.g., 24 hours) to facilitate hydrolysis of the peptide bonds.
-
Neutralize the solution to a pH between 6 and 8.
-
Dispose of the treated solution as hazardous chemical waste.
It is crucial to note that this is a theoretical protocol and must be validated in a controlled laboratory setting before implementation. The efficacy of this method for completely deactivating this compound is unknown.
Mandatory Visualizations
To aid in the understanding of the disposal workflow, the following diagrams are provided.
Caption: this compound Waste Management Workflow.
Caption: Decision Tree for this compound Waste Disposal.
Disclaimer: This document provides general guidance. All laboratory personnel are responsible for complying with their institution's specific waste disposal policies and all applicable federal, state, and local regulations. When in doubt, consult with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal professional.[1][2][3][4]
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Spinorphin
For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Spinorphin. Given that this compound is a substance not yet fully tested, a precautionary approach to handling is paramount to ensure personnel safety. The following procedures are based on best practices for handling potent, uncharacterized peptides and general guidelines for opioid-like compounds.
Risk Assessment and Control
Before handling this compound, a thorough risk assessment is mandatory.[1][2][3] This should evaluate the potential hazards, exposure routes, and the specific procedures being performed.[1][4] The Safety Data Sheet (SDS) for this compound should be reviewed, noting that it may not contain comprehensive toxicity data.[1][5]
Key Principles:
-
Containment: Whenever possible, handle this compound within a primary engineering control such as a chemical fume hood or a biological safety cabinet, especially when manipulating powders or creating solutions.[6]
-
Hygiene: Adhere to strict general hygiene practices to minimize the risk of accidental ingestion.[7]
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound and other potent compounds.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific tasks to be performed. The following table summarizes recommended PPE for handling this compound in various laboratory settings.
| Task | Required PPE | Recommended for High-Risk Operations * |
| Handling solid (powdered) this compound | - Nitrile gloves (double-gloving recommended)- Lab coat or gown- Safety glasses with side shields or goggles | - N95 or higher respirator- Face shield- Disposable sleeve covers |
| Preparing stock solutions | - Nitrile gloves- Lab coat or gown- Safety glasses with side shields or goggles | - Face shield |
| Administering to cell cultures or animals | - Nitrile gloves- Lab coat | - Safety glasses |
| General laboratory work with dilute solutions | - Nitrile gloves- Lab coat | - Safety glasses |
*High-risk operations include handling large quantities, potential for aerosol generation, or working outside of a primary containment device.
Experimental Workflow for Safe Handling
The following diagram outlines a logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Spill Management Plan
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
Immediate Actions:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves a significant amount of powder, evacuate the immediate area.
-
Assess: From a safe distance, assess the extent of the spill.
The following decision tree provides guidance for responding to a this compound spill.
Caption: A decision-making workflow for responding to a this compound spill.
Decontamination and Disposal
Decontamination:
-
For cleaning equipment and surfaces contaminated with peptides, an enzymatic detergent can be effective.[8]
-
A common procedure involves cleaning with a 10% bleach solution, followed by a neutralizing agent like 1% sodium thiosulfate, and then washing with detergent and rinsing with water.[9]
Disposal:
-
All waste contaminated with this compound, including used PPE, should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[10]
-
Never pour this compound solutions down the drain.[10]
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. intersolia.com [intersolia.com]
- 3. ors.od.nih.gov [ors.od.nih.gov]
- 4. Chemical Risk Assessment and Regulatory Decision Making - American Chemical Society [acs.org]
- 5. sia-toolbox.net [sia-toolbox.net]
- 6. A gentle warning about online peptide purchases — VitaLifeMD [vitalifemd.com]
- 7. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 9. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 10. maxedoutcompounds.com [maxedoutcompounds.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
